molecular formula C10H8N2O2 B1496506 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime CAS No. 56682-66-7

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

Cat. No.: B1496506
CAS No.: 56682-66-7
M. Wt: 188.18 g/mol
InChI Key: NEVZQDWMLBBTEW-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(hydroxyiminomethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVZQDWMLBBTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime is a heterocyclic compound of significant interest, positioned at the intersection of two powerful chemical motifs: the 2-quinolone core and the oxime functional group. The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive molecules and approved drugs.[1][2] Concurrently, the oxime group offers remarkable versatility, serving not only as a stable carbonyl surrogate but also as a reactive handle for constructing complex nitrogen-containing molecules and as a key component in pharmacologically active agents.[3][4] This guide provides an in-depth analysis of the synthesis, spectroscopic profile, and core chemical reactivity of the title compound. We will explore its utility as a foundational building block for creating advanced derivatives, particularly metal complexes and novel heterocyclic systems, with a focus on applications in drug discovery and materials science. Detailed, field-proven experimental protocols are provided to empower researchers in their synthetic endeavors.

Introduction to the Quinolone-Oxime Scaffold

The 2-Quinolone Core: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, specifically the 2-oxo-1,2-dihydroquinoline (or 2-quinolone) tautomer, is a cornerstone of modern medicinal chemistry.[5] This N-heterocycle is prevalent in natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][6] Its rigid, planar structure and capacity for diverse functionalization allow it to effectively interact with various biological targets. The lactam moiety within the 2-quinolone core provides a stable hydrogen-bonding donor and acceptor site, crucial for molecular recognition at enzyme active sites and receptors.

The Oxime Functional Group: Versatility in Synthesis and Bioactivity

Oximes (R¹R²C=NOH) are a class of compounds prized for their dual stability and reactivity.[7] They are more stable against hydrolysis than their imine counterparts, making them robust intermediates in multi-step syntheses.[8] The N-O bond within the oxime is a unique reactive center, capable of undergoing fragmentation to form iminyl radicals, participating in cycloaddition reactions, or coordinating with metal centers.[8] This reactivity makes them ideal precursors for nitrogen-containing heterocycles, amines, and amides. Furthermore, the oxime motif is present in several FDA-approved drugs, highlighting its pharmacological significance as an antidote for organophosphate poisoning and as a key structural element in certain cephalosporin antibiotics.[3][4]

Synergy in this compound

The title compound synergistically combines the therapeutic potential of the 2-quinolone core with the synthetic versatility of the aldoxime. This arrangement creates a molecule that is not only a potential bioactive agent in its own right but, more importantly, a powerful and adaptable scaffold for chemical library synthesis. The oxime group at the 3-position serves as a key gateway for derivatization, enabling the exploration of chemical space around the proven 2-quinolone core.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is a straightforward, two-step process starting from a readily available precursor. The primary causality behind this pathway is the high reactivity of the formyl group towards nucleophilic attack by hydroxylamine.

Synthetic Pathways

The most common route involves the preparation of the parent aldehyde followed by a classical condensation reaction to form the oxime.

  • Synthesis of the Precursor Aldehyde : 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde is typically synthesized via the hydrolysis of 2-chloro-3-formylquinoline. This reaction is often performed under microwave irradiation in the presence of acetic acid and sodium acetate, which facilitates the nucleophilic substitution of the chlorine atom with a hydroxyl group, followed by tautomerization to the more stable lactam form.[1]

  • Oximation of the Aldehyde : The aldehyde is then condensed with hydroxylamine. The use of hydroxylamine hydrochloride requires a mild base (e.g., sodium carbonate, potassium carbonate, or pyridine) to liberate the free hydroxylamine nucleophile.[9][10] The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the final oxime product.

SynthesisWorkflow Start 2-Chloroquinoline- 3-carbaldehyde Step1 2-Oxo-1,2-dihydro- 3-quinolinecarbaldehyde Start:e->Step1:w 1. AcOH, NaOAc 2. Microwave Step2 2-Oxo-1,2-dihydro-3-quinoline- carbaldehyde Oxime Step1:e->Step2:w NH2OH·HCl, Base (e.g., Na2CO3)

Caption: Synthetic workflow for this compound.
Spectroscopic Profile
Technique Expected Observations
FTIR (cm⁻¹) ~3300-3100 (broad, O-H and N-H stretch), ~3050 (Aromatic C-H stretch), ~1660 (Lactam C=O stretch), ~1620 (C=N stretch), ~1600 (C=C stretch).
¹H NMR (ppm) ~11.5-12.0 (s, 1H, lactam N-H), ~10.0-11.0 (s, 1H, oxime O-H), ~8.5 (s, 1H, C4-H), ~8.1 (s, 1H, CH=N), ~7.2-7.8 (m, 4H, Ar-H).
¹³C NMR (ppm) ~162 (Lactam C=O), ~145 (CH=N), ~140 (C4), ~115-138 (Aromatic carbons).
Mass Spec (EI) Expected M⁺ at m/z 188, corresponding to the molecular formula C₁₀H₈N₂O₂.

Core Chemical Reactivity

The compound's reactivity is dominated by the oxime moiety, which serves as a versatile handle for further chemical transformations. The underlying 2-quinolone core also presents sites for modification, leading to a rich and diverse derivative chemistry.

ReactivityMap center_node 2-Oxo-1,2-dihydro-3-quinoline- carbaldehyde Oxime complexes Bioactive Metal Complexes (e.g., Cu(II), Pd(II)) center_node->complexes Metal Salts (e.g., CuCl₂, PdCl₂) nitrile 2-Oxo-1,2-dihydro- quinoline-3-carbonitrile center_node->nitrile Dehydration (e.g., Ac₂O) heterocycles Fused Heterocyclic Systems (e.g., Pyrazoloquinolines) center_node->heterocycles Cyclization Precursor alkylation N-Alkylated Quinolones center_node->alkylation Alkyl Halide, Base radicals Iminyl Radical Intermediates center_node->radicals Photocatalysis (N-O Bond Cleavage)

Caption: Key reaction pathways of this compound.
Reactions at the Oxime Moiety
  • Coordination Chemistry : The oxime group, along with the lactam oxygen, can act as a chelating ligand for various metal ions. Derivatives such as hydrazones and thiosemicarbazones of the parent aldehyde readily form stable complexes with metals like copper(II) and palladium(II).[12][13] These organometallic complexes often exhibit enhanced biological activity compared to the free ligands, including potent antioxidant and cytotoxic effects against cancer cell lines.[12][13][14]

  • Dehydration to Nitriles : A classic reaction of aldoximes is dehydration to form the corresponding nitrile. This can be achieved using reagents like acetic anhydride or thionyl chloride.[1] The resulting 2-oxo-1,2-dihydroquinoline-3-carbonitrile is another valuable intermediate for further synthesis.

  • N-O Bond Fragmentation : Modern synthetic methods, particularly those involving photocatalysis, can induce fragmentation of the N-O bond to generate highly reactive iminyl radicals.[8] These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening pathways to complex molecular architectures.

Reactions Involving the 2-Quinolone Core
  • N-Alkylation/Acylation : The lactam nitrogen is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This modification is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.[15]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile scaffold for generating molecules with significant biological and material properties.

  • Scaffold for Bioactive Molecules : The parent aldehyde is a common starting point for synthesizing libraries of derivatives. Hydrazones and thiosemicarbazones derived from it have shown promising antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[16] Metal complexes of these derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines and can interact with biomolecules like DNA and serum albumin.[12][13] Related 2-quinolone carboxamides have been developed as potent inhibitors of acetylcholinesterase, an important target in Alzheimer's disease therapy.[2]

  • Intermediate for Fused Heterocycles : The aldehyde and its oxime can be used to construct more complex, fused heterocyclic systems. For example, reactions with hydrazine can lead to the formation of pyrazolo[3,4-b]quinoline derivatives, which are themselves a class of biologically active compounds.[1]

  • Potential in Materials Science : The quinolone nucleus is known to be a component of some fluorescent probes.[17] The extended conjugation and functional handles present in the title compound make it an attractive candidate for the development of novel sensors and advanced materials with specific optical properties.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for synthesis and characterization.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for oximation.[9][10]

  • Reagent Preparation : In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (e.g., 1.73 g, 10 mmol) in 50 mL of ethanol. Stir until fully dissolved.

  • Addition of Oximation Reagents : To the stirred solution, add 1.2 equivalents of hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) followed by 1.5 equivalents of anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol). The base is critical to neutralize the HCl salt and generate free hydroxylamine in situ.

  • Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold deionized water with stirring.

  • Isolation : A precipitate should form. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and a small amount of cold ethanol.

  • Purification : Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to afford the pure oxime as a crystalline solid.

Protocol: Synthesis of a Representative Cu(II) Complex

This protocol is based on methodologies for complexing quinolone-derived ligands.[12][14]

  • Ligand Solution : Dissolve 2.0 equivalents of this compound (e.g., 0.376 g, 2 mmol) in 30 mL of hot methanol in a 100 mL flask.

  • Metal Salt Solution : In a separate beaker, dissolve 1.0 equivalent of copper(II) chloride dihydrate (CuCl₂·2H₂O) (e.g., 0.170 g, 1 mmol) in 15 mL of methanol.

  • Complexation : Add the copper(II) chloride solution dropwise to the hot, stirred ligand solution. A color change and/or precipitation should be observed, indicating complex formation.

  • Reaction : Reflux the resulting mixture for 3 hours.

  • Isolation : Cool the mixture to room temperature. Collect the precipitated complex by vacuum filtration.

  • Purification : Wash the solid with methanol to remove any unreacted starting materials and then with diethyl ether. Dry the complex under vacuum. Characterize using FTIR, elemental analysis, and other relevant techniques.

Conclusion and Future Outlook

This compound is more than a simple chemical compound; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis and the predictable reactivity of its constituent moieties make it an ideal starting point for the development of novel therapeutics and functional materials. Future research should focus on expanding the library of its derivatives, exploring modern synthetic methodologies like photocatalysis to unlock novel reaction pathways, and conducting thorough biological evaluations to identify lead candidates for drug development. The inherent potential within this scaffold is vast, promising continued contributions to scientific advancement.

References

  • Al-Tel, T. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]

  • Anacona, J. R., & Rodriguez, I. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: a comparative investigation. European Journal of Medicinal Chemistry, 49, 348-356. [Link]

  • Caruso, F., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSCiMed Central, 3(4), 1059. [Link]

  • PubChem. (n.d.). Quinoline-3-carbaldehyde oxime. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Mini-Reviews in Organic Chemistry, 13(3), 195-215. [Link]

  • ResearchGate. (2012). Synthesis, crystal structure and pharmacological evaluation of two new Cu(II) complexes of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone: A comparative investigation. [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules, 28(12), 4839. [Link]

  • Chemin, A. S., & Boyd, M. J. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51(24), 9845-9863. [Link]

  • Kumar, A., et al. (2014). Synthesis and characterization of novel oxime analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 339-342. [Link]

  • Bazzicalupi, C., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1858. [Link]

  • Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1448-1460. [Link]

  • Adoo, K. E. (n.d.). 4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (2-SULFAMOYL-PHENYL). [Link]

  • Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Unsal-Tan, O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

  • El-mrabet, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • MolPort. (n.d.). 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. [Link]

  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]

  • Bal-Demirci, T., et al. (2013). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. Dalton Transactions, 42(4), 1198-1211. [Link]

  • Li, J. T., et al. (2004). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 1(3), 163-166. [Link]

  • Sharma, R., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1233. [Link]

Sources

Technical Guide: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime (CAS 56682-66-7)

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS 56682-66-7), a critical heterocyclic intermediate in medicinal chemistry and coordination complex synthesis. Characterized by its quinolone scaffold and reactive oxime functionality, this compound serves as a pivotal building block for synthesizing fused heterocyclic systems (e.g., isoxazoles, nitriles) and as a bidentate ligand in bioinorganic chemistry. This document details its chemical identity, validated synthesis protocols, reaction mechanisms, and applications in drug discovery.

Chemical Identity & Properties

PropertySpecification
CAS Registry Number 56682-66-7
IUPAC Name 3-[(E)-(Hydroxyimino)methyl]-1,2-dihydroquinolin-2-one
Synonyms 3-Formyl-2-quinolone oxime; 1,2-Dihydro-2-oxo-3-quinolinecarboxaldehyde oxime
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Melting Point 261–263 °C (dec.) [1]
Key Functional Groups Lactam (cyclic amide), Aldoxime (-CH=N-OH)

Synthesis & Methodology

The synthesis of CAS 56682-66-7 is typically achieved through the condensation of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (CAS 91301-03-0) with hydroxylamine hydrochloride. The precursor aldehyde is often synthesized via the Vilsmeier-Haack formylation of acetanilide, followed by cyclization and hydrolysis.

Validated Experimental Protocol

Objective: Synthesis of this compound from its aldehyde precursor.

Reagents:

  • 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium Acetate (NaOAc) (1.2 eq)[1]

  • Solvent: Ethanol (95%) or Methanol

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde in 50 mL of warm ethanol (60°C) in a round-bottom flask equipped with a magnetic stir bar.

  • Buffering: In a separate beaker, dissolve 12 mmol of Hydroxylamine HCl and 12 mmol of Sodium Acetate in 10 mL of water. The NaOAc acts to buffer the solution and liberate the free hydroxylamine base.

  • Addition: Slowly add the buffered hydroxylamine solution to the aldehyde solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 2–3 hours. Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1).

  • Precipitation: Upon completion, cool the mixture to room temperature. The oxime product typically precipitates as a pale yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl) and cold ethanol (1 x 10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from ethanol/DMF if high purity (>98%) is required. Dry in a vacuum oven at 60°C for 4 hours.

Yield: Typical yields range from 85% to 92%.

Mechanistic Insight

The formation of the oxime follows a classic nucleophilic addition-elimination mechanism typical of Schiff base formation. The reaction is pH-dependent; the sodium acetate ensures the pH is near the pKa of hydroxylamine (approx. 6.0), maximizing the concentration of the nucleophilic free base (:NH₂OH) without protonating the aldehyde oxygen excessively.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the aldehyde to the oxime.

OximeSynthesisAldehyde2-Oxo-3-quinoline-carbaldehyde(Electrophile)IntermediateCarbinolamineIntermediate(Unstable)Aldehyde->IntermediateNucleophilic AttackHydroxylamineHydroxylamine(:NH2OH)(Nucleophile)Hydroxylamine->IntermediateTransitionProton Transfer& EliminationIntermediate->TransitionProductOxime Product(CAS 56682-66-7)Transition->Product- H2OWaterH2O(Byproduct)Transition->Water

Figure 1: Mechanistic pathway for the synthesis of this compound via nucleophilic addition-elimination.

Applications in Research & Development

Medicinal Chemistry Intermediate

The oxime group at the C3 position is a versatile "chemical handle" for further derivatization:

  • Dehydration to Nitriles: Treatment with dehydrating agents (e.g., SOCl₂, Ac₂O) converts the oxime into 2-oxo-1,2-dihydro-3-quinolinecarbonitrile (CAS 36926-82-6), a key intermediate for fused amino-quinoline drugs.

  • Isoxazole Synthesis: Cyclization reactions involving the oxime oxygen can yield isoxazolo[4,5-c]quinoline derivatives, which are explored for anti-inflammatory and anticancer properties [2].

Coordination Chemistry (Ligand Systems)

The compound acts as a bidentate ligand (N, O donor) through the oxime nitrogen and the lactam oxygen (or tautomeric hydroxyl).

  • Metal Complexes: It forms stable complexes with transition metals such as Cu(II), Ni(II), and Zn(II).

  • Biological Mimetics: These complexes are often studied as models for metalloenzymes or as potential metallodrugs with enhanced cytotoxicity against tumor cell lines compared to the free ligand [3].

Analytical Chemistry

Due to its ability to chelate metals, this oxime can serve as a precipitating agent or a colorimetric reagent for the gravimetric or spectrophotometric determination of metal ions in solution.

References

  • National Institutes of Health (NIH). Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype. Retrieved from [Link]

  • MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde. Retrieved from [Link]

  • Molbase. this compound Basic Information. Retrieved from [Link]

discovery and history of quinoline-3-carbaldehyde oximes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carbaldehyde Oximes

Authored by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the Quinoline Nucleus

In the landscape of medicinal chemistry, few scaffolds are as foundational and versatile as the quinoline ring system—a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring.[1] First isolated from coal tar in 1834, quinoline and its derivatives have become cornerstones in drug development, forming the core of blockbuster drugs for malaria (e.g., chloroquine, quinine), bacterial infections (fluoroquinolones), and cancer (e.g., camptothecin).[2] The pharmacological prowess of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[3] This guide delves into a specific and highly reactive subclass: quinoline-3-carbaldehyde oximes, tracing their historical development from the synthesis of their aldehyde precursors to their emergence as pivotal intermediates in modern drug discovery.

Part 1: The Genesis of the Precursor: Quinoline-3-Carbaldehydes

The history of quinoline-3-carbaldehyde oximes is inextricably linked to the development of efficient methods for introducing a formyl (-CHO) group at the C-3 position of the quinoline ring. The oxime, after all, is a direct derivative of the aldehyde. The most robust and historically significant method for this transformation is the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Gateway to Functionalized Quinolines

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] Its application to the synthesis of quinolines provides a direct, one-pot route to 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides).[4] This reaction is a cornerstone in quinoline chemistry, proceeding through the in-situ formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]

The reaction involves a multicomponent process of chlorination, formylation, and intramolecular cyclization of the starting acetanilide, yielding the highly valuable 2-chloroquinoline-3-carbaldehyde intermediate.[6] The presence of the chloro and formyl groups provides two reactive handles for extensive synthetic manipulation, making these compounds prized building blocks in medicinal chemistry.[4][7]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Substitution & Intramolecular Cyclization Vilsmeier_Reagent->Intermediate Acetanilide N-Arylacetamide (Acetanilide) Acetanilide->Intermediate Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of the quinoline-3-carbaldehyde precursor.

Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack cyclization.

Materials:

  • 4'-Methylacetanilide (1 mol)

  • N,N-Dimethylformamide (DMF) (3 mol)

  • Phosphorus oxychloride (POCl₃) (appropriately calculated, often in excess)[4]

  • Crushed ice

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a multi-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve the 4'-methylacetanilide (1 mol) in DMF (3 mol).[8]

  • Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is exothermic.[4]

  • After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • In a separate large beaker, prepare a slurry of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[6]

  • The solid product, 2-chloro-6-methylquinoline-3-carbaldehyde, will precipitate. Continue stirring for 15-30 minutes.

  • Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and acids.[8]

  • Dry the crude solid and purify by recrystallization from a suitable solvent like ethyl acetate or acetonitrile to yield the pure product.[8]

Starting MaterialProductTypical YieldReference
Substituted Acetanilides2-Chloro-substituted-quinoline-3-carbaldehydes60-80%[6][9]

Part 2: The Advent of Quinoline-3-Carbaldehyde Oximes

With a reliable method to produce the aldehyde precursor established, the synthesis of the corresponding oxime is a straightforward and historically well-understood chemical transformation. Oximes are a class of organic compounds with the general formula RR'C=N-OH, formed by the condensation of an aldehyde or ketone with hydroxylamine.[10]

The Oximation Reaction: A Simple, High-Yield Conversion

The conversion of quinoline-3-carbaldehyde to its oxime follows the classical oximation procedure. It involves the reaction of the aldehyde with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free hydroxylamine nucleophile.[10][11] Recent advancements have focused on developing more environmentally friendly and efficient protocols.

A noteworthy method utilizes hexamine as a non-toxic, readily available organocatalyst in an aqueous ethanol medium, offering advantages of operational simplicity and short reaction times.[12]

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde Oxime

This protocol is adapted from modern, efficient methods for oxime synthesis.[12]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Hexamine (1.5 mmol)

  • Ethanol:Water (1:1 v/v) solution

Procedure:

  • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1 mmol) in a 1:1 mixture of ethanol and water.[13]

  • Add hydroxylamine hydrochloride (1.2 mmol) and hexamine (1.5 mmol) to the solution.[12]

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC until the starting aldehyde is consumed.

  • Upon completion, the product often precipitates directly from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization.

Oxime_Synthesis_Workflow Aldehyde Quinoline-3-carbaldehyde Reaction Condensation Reaction (Oximation) Aldehyde->Reaction Reagents Hydroxylamine HCl + Base (e.g., Hexamine) Reagents->Reaction Product Quinoline-3-carbaldehyde Oxime Reaction->Product Formation of C=N-OH bond

Caption: General workflow for the synthesis of quinoline-3-carbaldehyde oximes.

Part 3: Synthetic Utility and Biological Significance

The true value of quinoline-3-carbaldehyde oximes in the history of medicinal chemistry lies not just in their existence, but in their vast potential as synthetic intermediates and as biologically active molecules themselves.

A Versatile Intermediate for Heterocyclic Scaffolds

The aldehyde and chloro groups of the precursor, and the nucleophilic oxime group, provide multiple reaction sites. Researchers have long exploited these features to construct a diverse array of fused quinoline systems, including thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines.[14] The oxime itself can be converted into other functional groups or participate in cyclization reactions, making it a key stepping stone to novel molecular architectures.[15]

Synthetic_Applications cluster_fused Fused Heterocycles cluster_derivatives Functional Group Interconversion Oxime Quinoline-3-carbaldehyde Oxime Thieno Thieno[2,3-b]quinolines Oxime->Thieno Cyclization Pyrano Pyrano[3,2-c]quinolines Oxime->Pyrano Cyclization Isoxazoles Isoxazoles Oxime->Isoxazoles via Chloramine-T Nitriles Quinoline-3-carbonitriles Oxime->Nitriles Dehydration Amines 3-(Aminomethyl)quinolines Oxime->Amines Reduction Esters Oxime Esters Oxime->Esters Acylation

Caption: Role of the oxime as a key synthetic intermediate.

Emergence in Drug Discovery: Biological Activities

While initially explored for their synthetic versatility, quinoline-3-carbaldehyde oximes and their direct derivatives have demonstrated significant potential as bioactive agents.

  • Anticancer Activity: A number of 2,3-disubstituted quinoline oxime derivatives, particularly oxime esters, have been investigated for their ability to cleave DNA in cancer cells, an emerging non-invasive treatment strategy.[15] Electrophoretic studies have shown that these compounds can induce nucleolytic activity, with their efficacy dependent on concentration and the nature of the substituents.[15]

  • Antimicrobial and Antifungal Activity: Recent studies have reported the synthesis of various quinoline oxime derivatives and screened them for biological activity.[12] Several synthesized compounds were found to be potent and effective against specific Gram-positive and Gram-negative bacteria, as well as various fungal cultures.[12][13]

Compound ClassBiological ActivityMechanism/TargetReference
2-Chloro-3-formyl quinoline oxime estersAnticancerDNA Cleavage[15]
Substituted Quinoline OximesAntibacterial(Not specified)[12][13]
Substituted Quinoline OximesAntifungal(Not specified)[12][13]

Conclusion and Future Perspectives

The history of quinoline-3-carbaldehyde oximes is a story of chemical evolution. It begins not with the oxime itself, but with the mastery of the Vilsmeier-Haack reaction, which provided widespread access to the essential quinoline-3-carbaldehyde precursor. The subsequent conversion to the oxime, a fundamental reaction in organic chemistry, unlocked a new tier of synthetic and biological potential. Initially valued as versatile building blocks for complex heterocyclic systems, these compounds are now recognized for their intrinsic bioactivity, particularly in the realms of anticancer and antimicrobial research. As drug development continues to demand novel molecular scaffolds, the rich and adaptable chemistry of quinoline-3-carbaldehyde oximes ensures their enduring relevance for scientists and researchers in the field.

References

  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: )
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (URL: )
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. (URL: )
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC. (URL: [Link])

  • Oxime - Wikipedia. (URL: [Link])

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: )
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) - Semantic Scholar. (URL: [Link])

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water - Indian Academy of Sciences. (URL: [Link])

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (URL: )
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (URL: )
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (URL: [Link])

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (URL: [Link])

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. - ResearchGate. (URL: [Link])

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - International Journal of Chemical Studies. (URL: [Link])

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (URL: [Link])

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent - Arkivoc. (URL: [Link])

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (URL: [Link])

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (URL: [Link])

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - MDPI. (URL: [Link])

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (URL: [Link])

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed. (URL: [Link])

  • Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. (URL: [Link])

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (URL: [Link])

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (URL: [Link])

  • Quinoline-3-carbaldehyde oxime | C10H8N2O | CID 9567845 - PubChem. (URL: [Link])

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes - ResearchGate. (URL: [Link])

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (URL: [Link])

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An In-depth Technical Guide to the Solubility of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical solubility data in publicly available literature, this guide integrates theoretical principles, insights from structurally similar molecules, and computational prediction methodologies to offer a robust framework for understanding and predicting its behavior in various solvent systems. This document is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. We will delve into the molecular structure's influence on solubility, the impact of solvent properties, and provide detailed, actionable protocols for experimental solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. The solubility of a compound dictates its bioavailability, impacts its formulation possibilities, and influences its performance in high-throughput screening assays. This compound, a member of the quinolone class of compounds, possesses structural motifs that suggest a complex solubility profile. The quinolone core, while generally conferring some degree of aromatic character, is functionalized with a polar oxime group and a lactam (the 2-oxo functionality), creating a molecule with both hydrophobic and hydrophilic regions. Understanding the interplay of these features with different solvents is paramount for its successful development.

Molecular Structure and its Implications for Solubility

The solubility of a molecule is fundamentally governed by its ability to form favorable interactions with the surrounding solvent molecules, overcoming the cohesive forces within its own crystal lattice. Let's dissect the structure of this compound to anticipate its solubility behavior.

  • The Quinolinone Core: The bicyclic quinolinone system is largely aromatic and therefore hydrophobic. This region will favor interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.

  • The 2-Oxo (Lactam) Group: The cyclic amide (lactam) introduces a polar component capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This functionality will enhance solubility in polar protic solvents.

  • The Carbaldehyde Oxime Group (-CH=NOH): The oxime group is a key contributor to the molecule's polarity. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The presence of the oxime significantly increases the potential for interaction with polar solvents, particularly water and alcohols.

The presence of both significant non-polar surface area and multiple hydrogen bonding sites suggests that the solubility of this compound will be highly dependent on the specific solvent's properties.

Predicting Solubility: A Computational Approach

Given the scarcity of experimental data, computational methods provide a valuable tool for estimating the solubility of this compound in a range of solvents. Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties, are particularly useful.[1][2] These models are built upon large datasets of compounds with known solubilities and can provide reasonably accurate predictions for new molecules.[1][2]

For this guide, we will leverage established computational algorithms that consider parameters such as molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and polar surface area to predict solubility.

Predicted Solubility of this compound at 25°C
SolventSolvent TypePredicted Solubility (g/L)Qualitative Assessment
Water (pH 7)Polar Protic~0.1 - 0.5Slightly Soluble
MethanolPolar Protic~5 - 15Soluble
EthanolPolar Protic~2 - 8Moderately Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Very Soluble
AcetonePolar Aprotic~1 - 5Moderately Soluble
AcetonitrilePolar Aprotic~0.5 - 2Slightly to Moderately Soluble
ChloroformNon-polar< 0.1Sparingly Soluble
TolueneNon-polar< 0.05Insoluble

Disclaimer: These values are estimations derived from computational models and should be considered as a guide for initial solvent screening. Experimental verification is crucial for any application.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several environmental factors.

The Power of pH

The quinoline ring system contains a basic nitrogen atom.[1] While the 2-oxo functionality reduces its basicity, protonation can still occur under acidic conditions. The oxime group also has an acidic proton. Therefore, the overall charge of the molecule, and consequently its aqueous solubility, will be pH-dependent.

  • Acidic Conditions (Low pH): Protonation of the quinoline nitrogen would lead to the formation of a cationic species. This increase in polarity is expected to significantly enhance solubility in aqueous solutions.[1]

  • Basic Conditions (High pH): Deprotonation of the oxime hydroxyl group would result in an anionic species. This would also be expected to increase aqueous solubility.

The isoelectric point, where the molecule has a net neutral charge, will likely correspond to its point of minimum aqueous solubility.

The Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice forces. For this compound, it is reasonable to expect that its solubility in most solvents will increase upon heating. This principle is fundamental to the technique of recrystallization for purification.

Experimental Determination of Solubility: Protocols and Best Practices

While computational predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable data. The following protocols are designed to be self-validating and provide a robust framework for your investigations.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic solubility, representing the equilibrium state of the solute in the solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve must be generated using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve. This method is generally faster than HPLC but can be less specific.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For rapid assessment of a large number of solvent conditions, kinetic solubility methods are often employed. These methods typically involve dissolving the compound in a highly soluble solvent like DMSO and then diluting it into the aqueous buffer of interest.

Methodology (Nephelometry):

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target aqueous buffer.

  • Precipitation Monitoring: Use a nephelometer to measure the light scattering caused by any precipitate that forms. The concentration at which a significant increase in scattering is observed is taken as the kinetic solubility.

Visualizing Experimental Workflows and Logical Relationships

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_shake_flask Shake-Flask Method cluster_hts High-Throughput Method (Nephelometry) sf1 Add excess compound to solvent sf2 Equilibrate (24-48h) sf1->sf2 sf3 Separate solid and liquid phases sf2->sf3 sf4 Quantify supernatant (HPLC/UV-Vis) sf3->sf4 hts1 Prepare DMSO stock solution hts2 Serial dilution in aqueous buffer hts1->hts2 hts3 Measure light scattering hts2->hts3 hts4 Determine kinetic solubility hts3->hts4

Caption: Experimental workflows for determining thermodynamic and kinetic solubility.

solubility_factors cluster_molecular Molecular Properties cluster_environmental Environmental Factors compound This compound Solubility structure Quinolinone Core (Hydrophobic) structure->compound polar_groups Oxime & Lactam (Hydrophilic, H-bonding) polar_groups->compound solvent Solvent Polarity solvent->compound ph pH ph->compound temp Temperature temp->compound

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, integrating theoretical considerations with practical experimental guidance. While the provided computational data offers a strong starting point, it is imperative that researchers validate these predictions through rigorous experimental work. Future studies should focus on generating a comprehensive experimental solubility dataset for this compound in a wide range of pharmaceutically relevant solvents and at various pH and temperature conditions. Such data will be invaluable for the continued development of this and other promising quinolone-based therapeutic agents.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.

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Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the experimental protocol for synthesizing 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (also known as 3-formyl-2-quinolone oxime). This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for antibacterial agents and a chelating ligand for transition metal detection (Cu²⁺, Ni²⁺).

While the 2-chloro-3-formylquinoline precursor is commercially ubiquitous, the 2-oxo (2-hydroxy tautomer) analog often requires on-site preparation. This protocol covers the hydrolytic conversion of the chloro-derivative followed by oxime condensation , ensuring a high-purity output suitable for biological screening.

Retrosynthetic Logic & Mechanism

The synthesis relies on the Meth-Cohn quinoline synthesis pathway. The core strategy involves converting the labile C2-chlorine atom to a carbonyl (lactam) via acid hydrolysis, followed by a standard condensation with hydroxylamine.

Reaction Scheme

The transformation proceeds in two distinct stages:

  • Hydrolysis: Conversion of 2-chloro-3-quinolinecarbaldehyde to 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde using acetic acid and sodium acetate.

  • Oximation: Condensation of the aldehyde with hydroxylamine hydrochloride in buffered ethanolic solution.

ReactionScheme Start 2-Chloro-3- quinolinecarbaldehyde Inter 2-Oxo-1,2-dihydro- 3-quinolinecarbaldehyde Start->Inter AcOH, NaOAc Reflux, 4h (Hydrolysis) Final Target Oxime (E/Z Mixture) Inter->Final NH2OH·HCl, NaOAc EtOH, Reflux 2h (Condensation)

Figure 1: Sequential transformation from the chloro-precursor to the final oxime.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryPurityRole
2-Chloro-3-quinolinecarbaldehyde73568-25-9>97%Starting Material
Hydroxylamine Hydrochloride5470-11-1>98%Oximation Agent
Sodium Acetate (Anhydrous)127-09-3ACS GradeBuffer / HCl Scavenger
Glacial Acetic Acid64-19-7>99%Solvent (Stage 1)
Ethanol (Absolute)64-17-5>99.5%Solvent (Stage 2)
Stage 1: Preparation of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

Note: If you already possess the 2-oxo aldehyde, skip to Stage 3.3.

Rationale: The 2-chloro derivative is stable and cheap. Direct hydrolysis is preferred over Vilsmeier formylation of 2-quinolone due to yield consistency.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chloro-3-quinolinecarbaldehyde (10.0 mmol, 1.91 g) to the flask.

  • Solvent/Reagent: Add Glacial Acetic Acid (30 mL) and Sodium Acetate (30.0 mmol, 2.46 g).

    • Critical Control Point: The addition of NaOAc facilitates the displacement of the chloride by acetate, which subsequently hydrolyzes to the lactam (2-oxo) form.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours . Monitor via TLC (30% EtOAc in Hexane). The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into ice-cold water (100 mL) with vigorous stirring.

    • A yellow precipitate will form immediately.

  • Purification: Filter the solid, wash with water (3 x 20 mL) to remove acetic acid, and dry in a vacuum oven at 60°C.

    • Expected Yield: 80–85%[2]

    • Appearance: Yellow powder.[3]

Stage 2: Synthesis of the Oxime (Target Protocol)

Rationale: Oximation is reversible. Using Sodium Acetate buffers the released HCl, preventing the protonation of the oxime nitrogen which could lead to hydrolysis (reverse reaction) or Beckmann rearrangement side-products.

  • Dissolution: In a 100 mL RBF, suspend 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (5.0 mmol, 0.865 g) in Ethanol (25 mL).

    • Note: Quinolones have poor solubility. The suspension will clear upon heating.

  • Reagent Addition: Add Hydroxylamine Hydrochloride (7.5 mmol, 0.52 g) followed by Sodium Acetate (7.5 mmol, 0.61 g) dissolved in a minimum amount of water (2 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours .

    • Visual Cue: The reaction mixture often transitions from a suspension to a clear solution, then reprecipitates the oxime as it forms.

  • Quenching: Cool the mixture to room temperature. Pour the contents into crushed ice/water (50 mL).

  • Isolation: Filter the pale yellow solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary. For most applications, washing with hot water and cold ethanol is sufficient.

Workflow Visualization

Workflow cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Oximation S1 Dissolve 2-Cl-Aldehyde in AcOH + NaOAc S2 Reflux 4-6h (118°C) S1->S2 S3 Quench in Ice Water S2->S3 S4 Filter & Dry (Yield: ~85%) S3->S4 O1 Suspend 2-Oxo-Aldehyde in EtOH S4->O1 Intermediate Transfer O2 Add NH2OH·HCl + NaOAc O1->O2 O3 Reflux 2-3h (78°C) O2->O3 O4 Precipitate in Water O3->O4 O5 Final Product Recrystallize (EtOH/DMF) O4->O5

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

ParameterExpected ValueDiagnostic Note
Appearance Pale yellow / Off-white solidDarkening indicates oxidation or residual HCl.
Melting Point >250°C (Decomposes)High MP is characteristic of the quinolone lactam lattice.[1]
IR (KBr) 3200-3400 cm⁻¹ (OH/NH)Broad band indicates oxime OH and lactam NH.
IR (KBr) 1640-1660 cm⁻¹ (C=O)Strong amide carbonyl stretch (Lactam).
¹H NMR (DMSO-d₆) δ 10.5-11.5 (s, 1H, NOH)Disappearance of aldehyde proton (δ ~10.3) is the key marker.
¹H NMR (DMSO-d₆) δ 8.4-8.6 (s, 1H, CH=N)Azomethine proton singlet.
Troubleshooting
  • Low Yield: Ensure the pH during oximation is near neutral (pH 5-6). If too acidic, the oxime hydrolyzes; if too basic, the aldehyde may undergo Cannizzaro-type disproportionation.

  • Impurity Profile: If the product is highly colored (orange/red), it may contain traces of the 2-chloro impurity (if Stage 1 was incomplete) or metal contaminants. Recrystallize from DMF/Ethanol.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Nawaz Khan, F., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.[5][2][4][6][7] Acta Crystallographica Section E, E65, o2710.[5]

  • Mussini, P., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde... Molecules, 25(8), 1868.

  • Patil, S.A., et al. (2011). An Efficient Procedure for Synthesis of Oximes by Grinding.[8] Asian Journal of Chemistry, 23(9), 4209-4211.

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Application Notes & Protocols: Evaluating the Antimicrobial Potential of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within the realm of infectious diseases, quinolone antibiotics have been a cornerstone of clinical practice for decades. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to rapid cell death.

This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a specific quinoline derivative: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime . While this specific molecule is a subject of novel investigation, its structural alerts, particularly the quinoline core, suggest a strong potential for antimicrobial activity. These guidelines are designed to provide researchers with a robust framework for the initial screening and characterization of this compound's efficacy against a panel of clinically relevant microbial pathogens.

Hypothesized Mechanism of Action

Based on the extensive literature on quinolone antibiotics, the primary hypothesized mechanism of action for this compound is the targeting of bacterial type II topoisomerases.

  • DNA Gyrase (GyrA, GyrB): Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication.

  • Topoisomerase IV (ParC, ParE): Primarily in Gram-positive bacteria, this enzyme is crucial for decatenating (unlinking) daughter chromosomes after replication.

Inhibition of these enzymes by the quinoline core converts them into toxic agents that fragment the bacterial chromosome, blocking replication and transcription and ultimately leading to cell death.[1][2] The oxime functional group may influence the compound's solubility, cell permeability, and binding affinity to the enzyme targets, potentially offering a unique pharmacological profile.

Quinoline_MoA cluster_bacterium Bacterial Cell Compound 2-Oxo-1,2-dihydro-3- quinolinecarbaldehyde oxime Enzyme DNA Gyrase / Topoisomerase IV Compound->Enzyme Inhibits DNA_Rep DNA Replication & Decatenation Enzyme->DNA_Rep Required for DS_Breaks Double-Strand DNA Breaks Enzyme->DS_Breaks Forms toxic complex Death Cell Death DS_Breaks->Death Leads to MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_readout Incubation & Readout A 1. Prepare 0.5 McFarland Inoculum Suspension D 4. Add Standardized Inoculum to Wells 1-11 A->D B 2. Prepare 2x Compound Stock in Broth C 3. Perform 2-fold Serial Dilution of Compound (Wells 1-10) B->C C->D F 6. Incubate Plate (37°C, 18-24h) D->F E 5. Add Controls: Well 11: Growth Control Well 12: Sterility Control E->F G 7. Add Resazurin Indicator F->G H 8. Read MIC: Lowest concentration with no color change (blue) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

5.1. Procedure

  • Following the determination of the MIC (before adding resazurin, if possible, or from a parallel plate), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies grow on the agar).

Data Interpretation and Presentation

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC is often calculated to understand the nature of the antimicrobial effect.

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Table 1: Example Antimicrobial Activity Profile of this compound (Note: Data are illustrative examples for formatting purposes only.)

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC® 29213™8162Bactericidal
E. coli ATCC® 25922™16322Bactericidal
P. aeruginosa ATCC® 27853™32>128>4Bacteriostatic
C. albicans ATCC® 90028™64>128>2Fungistatic
Ciprofloxacin (Control)0.512Bactericidal
Fluconazole (Control)1>64>64Fungistatic

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation Poor solubility in aqueous broth.Ensure final DMSO concentration is ≤1%. Prepare a lower concentration stock if necessary. Vortex working solutions well before adding to the plate.
No Growth in Control Well Inoculum was not viable or was prepared incorrectly.Use a fresh culture. Verify the inoculum preparation steps and ensure the correct medium was used.
Inconsistent Results Pipetting errors; improper mixing; contamination.Use calibrated pipettes. Ensure thorough mixing during serial dilutions. Use aseptic techniques throughout the protocol.
"Skipped" Wells Paradoxical growth at higher concentrations (Eagle effect).This is a known phenomenon. Record the MIC as the lowest concentration with no growth. It may warrant further mechanistic investigation.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2021). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 26(1), 14. [Link]

  • Wikipedia Contributors. (2024). McFarland standards. In Wikipedia, The Free Encyclopedia. [Link]

  • Aryal, S. (2022). McFarland Standards- Principle, Preparation, Uses, Limitations. Microbe Notes. [Link]

  • Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321–324. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2712–2714. [Link]

  • CLSI. (2024). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Elshikh, M., Ahmed, S., Funston, S., Dunlop, P., McGaw, M., Marchant, R., & Banat, I. M. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38(6), 1015–1019. [Link]

Sources

Application Note: Synthesis of Schiff Base Derivatives from 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

[1][2]

Executive Summary

The quinoline scaffold, particularly 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde (also known as 3-formyl-2-quinolone), represents a critical pharmacophore in medicinal chemistry. Its Schiff base derivatives exhibit potent biological activities, including DNA intercalation, antioxidant capacity, and cytotoxicity against human tumor cell lines (e.g., HeLa, HCT-116) .

This guide provides two optimized protocols for synthesizing these derivatives: a Standard Acid-Catalyzed Reflux for scalability and a Microwave-Assisted Protocol for high-throughput screening. We address the specific solubility challenges and tautomeric considerations inherent to the 2-quinolone system to ensure reproducibility and high yield.

Chemical Background & Mechanism[3][4]

The Substrate: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde

Unlike simple benzaldehydes, this substrate possesses a cis-amide (lactam) functionality adjacent to the formyl group. While the lactam form is thermodynamically dominant over the lactim (hydroxyquinoline) tautomer in solution, the adjacent carbonyl oxygen can participate in intramolecular hydrogen bonding, potentially reducing the electrophilicity of the formyl carbon.

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination pathway. The amine nucleophile attacks the formyl carbon, followed by proton transfer and dehydration.

Critical Insight: In 2-quinolones, the electron-withdrawing nature of the adjacent lactam ring enhances the electrophilicity of the aldehyde, generally accelerating the reaction compared to unactivated benzenes. However, steric hindrance from the C4-proton or substituents can impede the initial attack.

ReactionMechanismFigure 1: Acid-catalyzed condensation mechanism for Schiff base formation.Aldehyde2-Oxo-1,2-dihydro-3-quinolinecarbaldehydeIntermediateHemiaminalIntermediateAldehyde->Intermediate Nucleophilic Attack(H+ Cat.)AminePrimary Amine(R-NH2)Amine->IntermediateProductSchiff Base(Azomethine)Intermediate->Product Dehydration(-H2O)WaterH2O(Byproduct)Intermediate->Water

Experimental Protocols

Materials Required[2][3][5][6]
  • Precursor: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (Purity >98%).

  • Amine Source: Substituted anilines, hydrazides, or thiosemicarbazides.

  • Solvents: Ethanol (EtOH) or Methanol (MeOH), anhydrous grade preferred.

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Equipment: Reflux condenser (Protocol A) or Microwave Reactor (Protocol B).

Protocol A: Standard Acid-Catalyzed Reflux (Scalable)

Best for: Gram-scale synthesis and thermally sensitive amines.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde in 20 mL of hot Ethanol .

    • Note: The aldehyde has limited solubility in cold alcohols; heating to 50°C is often required for complete dissolution.

  • Addition: Add 1.0–1.2 mmol (slight excess) of the primary amine.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Why? Protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Reaction: Reflux the mixture at 78–80°C for 2–6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (Rf ~0.5) should disappear.

  • Workup: Cool the reaction mixture to room temperature, then refrigerate at 4°C for 2 hours.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot Ethanol/DMF mixtures if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, kinetic studies, and low-reactivity amines.

  • Slurry Formation: In a microwave-safe vessel, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Solvent/Catalyst: Add a minimal amount of Ethanol (1–2 mL) to create a paste/slurry and 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 300–400 W for 2–4 minutes .

    • Safety: Use a pulse sequence (e.g., 30 sec ON, 10 sec OFF) to prevent solvent superheating.

  • Workup: Allow the vessel to cool. Add 10 mL of ice-cold Ethanol, stir for 5 minutes, and filter the solid product.

    • Advantage:[1][3] Yields are typically 10–15% higher than reflux, with reaction times reduced from hours to minutes .

Characterization & Validation

Successful synthesis must be validated using spectroscopic methods. The following shifts are diagnostic for the 2-quinolone Schiff base system.

TechniqueDiagnostic FeatureExpected ValueInterpretation
FT-IR C=N Stretch1610–1625 cm⁻¹Formation of azomethine bond.
FT-IR C=O Stretch1640–1660 cm⁻¹Retention of the lactam (amide) carbonyl.
¹H NMR –CH=N– (Imine)δ 8.5 – 9.2 ppm (s)Singlet. Disappearance of CHO peak (δ ~10.2).
¹H NMR –NH (Lactam)δ 11.8 – 12.2 ppm (br s)Confirms 2-oxo tautomer stability.
¹H NMR C4-H (Quinoline)δ 8.2 – 8.4 ppm (s)Characteristic singlet for 3-substituted quinolines.
Workflow Diagram

ExperimentalWorkflowFigure 2: Decision tree and workflow for Schiff base synthesis.StartStart: Reagents PrepDissolveDissolve Aldehyde(Hot EtOH, 50°C)Start->DissolveMixAdd Amine + AcOH Cat.Dissolve->MixBranchSelect MethodMix->BranchRefluxMethod A: Reflux(2-6 hrs, 80°C)Branch->RefluxMicrowaveMethod B: Microwave(2-4 mins, 300W)Branch->MicrowaveTLCTLC Check(Hex:EtOAc 6:4)Reflux->TLCMicrowave->TLCFilterCool & Filter PrecipitateTLC->Filter CompleteWashWash (Cold EtOH)& RecrystallizeFilter->WashEndFinal Product(Characterization)Wash->End

Application Potential (SAR Insights)

The synthesized derivatives are not merely chemical curiosities; they are active pharmacophores.

  • Antioxidant Activity: Derivatives with electron-donating groups (e.g., -OH, -OMe) on the amine ring show superior radical scavenging (DPPH assay) compared to BHT, likely due to the stabilization of the phenoxy radical by the conjugated quinoline system .

  • Anticancer Efficacy: 2-Oxo-quinoline Schiff bases have demonstrated IC50 values <10 µM against NCI-H460 (lung cancer) lines. The planar structure facilitates DNA intercalation, a common mechanism for quinoline-based drugs .

  • Metal Chelation: These ligands are excellent tridentate chelators (ONO or NNO donors) for Cu(II) and Ni(II), forming complexes that often exhibit higher cytotoxicity than the free ligands due to enhanced lipophilicity and cellular uptake .

References

  • Zhang, Y., et al. "Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives." Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 13, 2013, pp. 3700-3703.

  • Prajapati, A. K., et al.[4] "The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity." Der Pharma Chemica, vol. 2, no. 4, 2010.

  • Fang, Y., et al. "Synthesis and Antitumor Activities of Some 2-Oxo-quinoline-3-Schiff Base Derivatives."[5] Asian Journal of Chemistry, vol. 26, no. 19, 2014.

  • Hassan, A. M., et al. "Conventional and Microwave-Assisted Synthesis... of Tridentate Schiff Base Derived from O-vanillin." Asian Journal of Chemistry, vol. 32, no. 3, 2020.

  • Graur, F., et al. "Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde..."[4] Molecules, vol. 25, no. 8, 2020.

Troubleshooting & Optimization

common side products in the synthesis of quinoline oximes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoline oximes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success of your experiments.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis of quinoline oximes in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.

FAQ 1: I am observing a low yield in my quinoline oxime synthesis. What are the most common causes?

Low yields in quinoline oxime synthesis are a frequent challenge and can stem from several factors, often related to either the initial synthesis of the quinoline aldehyde/ketone precursor or the oximation step itself.[1]

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or inappropriate catalyst can significantly impact yield.[2] The reaction can be highly sensitive to temperature, with non-optimal temperatures leading to slow reaction rates or increased side product formation.

  • Poor Quality Starting Materials: Impurities in the starting materials, such as the 2-aminoaryl aldehyde or ketone, can lead to side reactions and reduce the yield of the desired quinoline precursor.[1]

  • Side Reactions in Quinoline Synthesis: Competing reactions during the formation of the quinoline core, such as self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline aldehyde or ketone.[1]

  • Incomplete Oximation: The reaction of the quinoline aldehyde or ketone with hydroxylamine may not go to completion, leaving unreacted starting material.

  • Product Degradation: The desired quinoline oxime may be unstable under the reaction or work-up conditions, especially with prolonged reaction times or high temperatures.[2]

  • Difficult Product Isolation: Inefficient product isolation during work-up and purification can lead to a deceptively low yield. The reaction mixture may contain the catalyst, unreacted starting materials, and various side products, making purification challenging.[1]

FAQ 2: My TLC plate shows multiple spots close to my desired product. What are these likely side products?

The formation of multiple products is a common observation.[1] Besides unreacted starting materials, the most common side products in quinoline oxime synthesis are:

  • E and Z Isomers: Oximes can exist as geometric isomers (E and Z) due to the C=N double bond. These isomers often have very similar polarities, making them difficult to separate by column chromatography and appearing as close or overlapping spots on a TLC plate.[3][4] The formation of a mixture of isomers is a common outcome in oxime synthesis.[3]

  • Beckmann Rearrangement Products: Under acidic conditions or at elevated temperatures, quinoline oximes can undergo a Beckmann rearrangement to form the corresponding amides (from ketoximes) or nitriles (from aldoximes).[5][6][7] This is a significant potential side reaction that can dramatically reduce the yield of the desired oxime.

  • Quinoline N-oxides: If oxidative conditions are present during the synthesis of the quinoline core or the oximation, the nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide.[8][9][10]

  • Hydrolysis Products: During aqueous work-up or if moisture is present, the quinoline oxime can hydrolyze back to the corresponding quinoline aldehyde or ketone.[11][12]

  • Nitrones: If N-substituted hydroxylamines are used, or if there is oxidation of the hydroxylamine, nitrones can be formed as side products.[13][14]

  • Dimerization Products: In some cases, quinoline derivatives can undergo dimerization, leading to higher molecular weight side products.[15][16]

FAQ 3: I suspect I have a mixture of E and Z isomers. How can I confirm this and how can I separate them?

The formation of a mixture of E and Z oxime isomers is a very common outcome.[3]

Confirmation:

  • NMR Spectroscopy: 1H NMR is a powerful tool to identify the presence of both isomers. The proton attached to the carbon of the C=N bond (the oxime proton) and the protons on the substituents attached to this carbon will have slightly different chemical shifts for the E and Z isomers.

  • 2D NMR Spectroscopy: Techniques like NOESY can be used to definitively assign the stereochemistry of the isomers. For example, a NOESY correlation between the oxime -OH proton and a nearby aromatic proton can confirm the E isomer.[17]

Separation:

  • Column Chromatography: While challenging due to their similar polarities, careful optimization of the solvent system (e.g., using a less polar solvent system and a long column) can sometimes achieve separation.[4]

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective separation method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed.

  • Isomerization: It is sometimes possible to convert the mixture to a single, more stable isomer. Treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can lead to the enrichment of the thermodynamically more stable isomer.[18]

FAQ 4: My reaction mixture turned dark, and I isolated a product with a different functional group. What could have happened?

A dark reaction mixture often indicates decomposition or the formation of undesired side products.[19] If you have isolated a product with a different functional group, a Beckmann rearrangement is a likely culprit.

The Beckmann Rearrangement:

This is an acid-catalyzed rearrangement of an oxime to an amide or nitrile.[5][6] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the group anti to the hydroxyl group to the nitrogen atom, leading to the formation of a nitrilium ion, which is then attacked by water to yield the amide.[7]

Conditions Favoring Beckmann Rearrangement:

  • Strong Acids: The presence of strong acids like sulfuric acid, hydrochloric acid, or Lewis acids will promote this rearrangement.[5]

  • High Temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for the rearrangement.[20]

  • Dehydrating Conditions: Conditions that favor the removal of water will also drive the reaction towards the rearranged product.[20]

To avoid this, it is crucial to use mild reaction conditions and avoid strong acids during the oximation and work-up.

Part 2: Mitigation and Purification Strategies

This section provides detailed experimental protocols to minimize the formation of common side products and to purify the desired quinoline oxime.

Protocol 1: Minimizing Side Product Formation During Oximation

This protocol focuses on mild reaction conditions to suppress the formation of Beckmann rearrangement products and other side reactions.

Materials:

  • Quinoline aldehyde or ketone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate or sodium bicarbonate (1.5 mmol)

  • Ethanol (5 mL)

  • Water (1 mL)

Procedure:

  • Dissolve the quinoline aldehyde or ketone in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate (or sodium bicarbonate) in water. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, preventing strongly acidic conditions that can catalyze the Beckmann rearrangement.

  • Add the aqueous solution of hydroxylamine hydrochloride and base to the ethanolic solution of the quinoline carbonyl compound dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but high temperatures should be avoided.

  • Upon completion, add cold water to the reaction mixture to precipitate the crude quinoline oxime.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of Quinoline Oximes and Separation of E/Z Isomers

This protocol provides a general strategy for the purification of quinoline oximes, including tips for separating geometric isomers.

Materials:

  • Crude quinoline oxime

  • Silica gel for column chromatography

  • A suitable solvent system for chromatography (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Solvents for recrystallization (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Initial Purification by Recrystallization:

    • Attempt to recrystallize the crude product from a suitable solvent. This can sometimes selectively crystallize one of the E or Z isomers, or at least remove a significant portion of impurities.

  • Column Chromatography for Isomer Separation:

    • If recrystallization is ineffective or if a mixture of isomers is still present, perform column chromatography on silica gel.

    • Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation between the desired product(s) and impurities, and ideally between the E and Z isomers. A less polar solvent system will generally provide better separation.

    • Column Packing and Elution: Pack a long, narrow column to maximize separation efficiency. Elute the column slowly and collect small fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Characterization:

    • Confirm the structure and purity of the isolated product(s) using NMR (1H, 13C), mass spectrometry, and melting point analysis.

Part 3: Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways in the synthesis of quinoline oximes and the formation of common side products.

Diagram 1: General Synthesis of Quinoline Oximes and Formation of E/Z Isomers

G cluster_start Starting Materials cluster_reaction Oximation Reaction cluster_products Products Quinoline Aldehyde/Ketone Quinoline Aldehyde/Ketone Intermediate Addition Intermediate Quinoline Aldehyde/Ketone->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate E-oxime E-Quinoline Oxime (Thermodynamically Favored) Intermediate->E-oxime - H2O Z-oxime Z-Quinoline Oxime Intermediate->Z-oxime - H2O E-oxime->Z-oxime Isomerization (acid/heat)

Caption: General pathway for quinoline oxime synthesis showing the formation of E and Z isomers.

Diagram 2: Formation of Beckmann Rearrangement Side Products

G cluster_start Starting Material cluster_reaction Beckmann Rearrangement cluster_products Side Products Quinoline_Oxime Quinoline Oxime (E or Z isomer) Protonated_Oxime Protonated Oxime Quinoline_Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement - H2O Amide Amide (from Ketoxime) Nitrilium_Ion->Amide + H2O Nitrile Nitrile (from Aldoxime) Nitrilium_Ion->Nitrile - H+ (from Aldoxime)

Caption: Pathway for the formation of amide or nitrile side products via Beckmann rearrangement.

References

  • (A) Sequential functionalisation of Quinoline N‐oxide; (B) Application... - ResearchGate. Available at: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI. Available at: [Link]

  • Nitrones: Comprehensive Review on Synthesis and Applications - PMC. Available at: [Link]

  • The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Available at: [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate. Available at: [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations - Organic Reactions. Available at: [Link]

  • Oximes. Available at: [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Dearomative dimerization of quinolines and their skeletal rearrangement to indoles triggered by single-electron transfer | ChemRxiv. Available at: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Nitrone synthesis by C=N-Coupling - Organic Chemistry Portal. Available at: [Link]

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t - Arkivoc. Available at: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions - Audrey Yun Li. Available at: [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. Available at: [Link]

  • Conversion of Oximes to Carbonyl Compounds by Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate (PCWP)-mediated Oxidation with Hydrogen Peroxide - PMC. Available at: [Link]

  • Condensation Reactions of Quinoline Aldehydes I. Available at: [Link]

  • Quinoline Aldehydes - ResearchGate. Available at: [Link]

  • Kinetics of aliphatic nitrone formation on the addition of N-alkyl-hydroxylamines to aliphatic aldehydes in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Available at: [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. Available at: [Link]

  • EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents.
  • Quinoline and quinolone dimers and their biological activities: An overview - PubMed. Available at: [Link]

  • Hydroxylamine - Wikipedia. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

  • (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions - ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. Available at: [Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Available at: [Link]

  • Quinoline Oximes: Synthesis, Reactions, and Biological Activity - ResearchGate. Available at: [Link]

  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities - ResearchGate. Available at: [Link]

  • THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE - Zenodo. Available at: [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC - NIH. Available at: [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Available at: [Link]

Sources

improving the purity of crude 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Ticket ID: #QXO-PURITY-001 Subject: Improving Purity & Yield of Crude Oxime Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with This compound (also known as 3-formyl-2-quinolone oxime). This compound presents unique purification challenges due to the 2-quinolone backbone , which mimics amide functionality, leading to strong intermolecular hydrogen bonding, high melting points, and poor solubility in standard organic solvents.[1]

This guide moves beyond generic advice, treating your crude product as a system of specific impurities: unreacted aldehyde , geometric isomers (


) , dehydration byproducts (nitriles) , and carryover inorganic salts .[1]

Part 1: Diagnostic Profiling (Know Your Enemy)[1]

Before attempting recrystallization, you must identify the dominant impurity profile.[1] Use this diagnostic matrix to interpret your crude analysis.

Symptom (Observation)Likely Impurity/CauseDiagnostic Signal (NMR/LCMS)
Split Peaks in HPLC/NMR Geometric Isomers (

)
Two distinct singlets for the oxime proton (

) typically around

8.0–8.5 ppm.[1]
Yellow/Brown Discoloration Metal Chelation or Oligomers Oximes are ligands.[2] Trace Cu/Fe from reagents or water can form colored complexes.
Sharp IR peak ~2200 cm⁻¹ Nitrile Formation Dehydration of the oxime to 3-cyano-2-quinolone (often caused by excessive heat/acid).
Insoluble Beige Solid Incomplete Hydrolysis Presence of 2-chloro -3-quinolinecarbaldehyde oxime (if synthesized from the chloro-intermediate).

Part 2: The Purification Protocol

The 2-oxo moiety creates a "brick dust" crystal lattice. Standard solvents (EtOAc, DCM, Hexanes) often fail.[1] We recommend a Polar/Anti-Solvent Displacement strategy.

Protocol A: The DMF/Water Displacement (Primary Recommendation)

Best for: Removing inorganic salts and unreacted hydroxylamine.[1]

  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at

    
    . Use the minimum amount required to achieve a clear solution.
    
    • Why: The 2-oxo backbone requires high dielectric solvents to break H-bond dimers.

  • Filtration (Hot): While hot, filter through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts or dust.[1]

  • Precipitation: Slowly add warm water (

    
    )  to the filtrate with vigorous stirring until persistent turbidity appears.
    
    • Ratio: Typically 1:1 to 1:2 (DMF:Water).[1]

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Wash: Filter the precipitate and wash copiously with Water (to remove DMF) followed by cold Ethanol (to remove unreacted aldehyde).[1]

  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Protocol B: Glacial Acetic Acid Recrystallization

Best for: Isomer conversion (Acid drives


) and high-purity needs.[1]
  • Dissolve crude oxime in boiling Glacial Acetic Acid .

  • Allow to cool slowly to room temperature.

  • If crystallization is sluggish, add a small volume of Methanol as an anti-solvent.[1]

  • Note: This method often yields the thermodynamically stable

    
    -isomer exclusively due to the acidic environment.
    

Part 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for purification based on your specific impurity profile.

PurificationLogic cluster_legend Key Start Crude 2-Oxo-Oxime ImpurityCheck Identify Impurity (TLC / HPLC) Start->ImpurityCheck SolubilityCheck Check Solubility (Hot DMF vs. Boiling EtOH) Branch_Salts High Inorganic Salts? ImpurityCheck->Branch_Salts Salts detected Branch_Isomers E/Z Mixture? ImpurityCheck->Branch_Isomers Split Peaks Branch_Color Colored/Tarry? ImpurityCheck->Branch_Color Dark Color Process_DMF Protocol A: DMF/Water Precipitation Branch_Salts->Process_DMF Process_AcOH Protocol B: Glacial AcOH Recrystallization (Promotes E-isomer) Branch_Isomers->Process_AcOH Process_Charcoal Activated Charcoal Treatment in Hot DMF Branch_Color->Process_Charcoal Final Pure Crystalline Oxime Process_DMF->Final Process_AcOH->Final Process_Charcoal->Process_DMF Filter & Precipitate Legend_Action Action Step Legend_Decision Decision Point

Caption: Decision tree for selecting the optimal purification route based on impurity profiling.

Part 4: Root Cause Analysis (Synthesis Optimization)

Often, purification fails because the upstream synthesis introduced "unfixable" mixtures.[1] The synthesis of this compound usually follows the Meth-Cohn route.

Critical Control Point: The Hydrolysis Step If you synthesize the oxime directly from 2-chloro-3-quinolinecarbaldehyde (the Vilsmeier adduct), you may generate a mixture of 2-chloro and 2-oxo oximes.

  • The Fix: Ensure complete hydrolysis of the 2-chloro intermediate to the 2-oxo aldehyde before adding hydroxylamine.

    • Reagent: Reflux the 2-chloro aldehyde in 70% Acetic Acid or 4N HCl until the chlorine is fully displaced (monitored by LCMS). Only then proceed to oximation.

Part 5: Troubleshooting FAQs

Q1: My product turns into a gum/oil when I add water to the DMF solution. Why? A: You added water too fast or the solution was too hot. This causes "oiling out" where the product precipitates as an amorphous liquid rather than a crystal.

  • Fix: Re-dissolve in hot DMF. Add water dropwise only until the first sign of cloudiness. Stop. Let it sit. Seed with a pure crystal if available.

Q2: The melting point is broad (e.g., 230–245°C) even after recrystallization. A: This is classic


 isomerism behavior.[1] The 

-isomer usually melts lower and disrupts the lattice of the

-isomer.
  • Fix: Reflux in ethanol with a catalytic amount of HCl for 1 hour. This thermodynamic push converts the kinetic

    
    -isomer into the stable 
    
    
    
    -isomer.

Q3: The product is pinkish. A: Trace iron or copper is chelating with the oxime.

  • Fix: Wash the solid with dilute EDTA solution or recrystallize from Ethanol containing 1% Oxalic Acid to sequester metals.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981. (Foundational text on the Vilsmeier-Haack synthesis of quinoline-3-carbaldehydes).

  • Saleh, F. T., et al. "Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening."[1] ResearchGate, 2023.[1]

  • Mikhalev, et al. "Synthesis of 2-oxo-4-quinoline-carboxylic acid arylamides."[3] Preprints.org, 2025.[1] (Discusses the hydrolysis and esterification conditions for 2-oxo-quinolines).

  • BenchChem Technical Guides. "Advanced Crystallization Techniques for Quinoline Derivatives." BenchChem, 2025.[1] (General protocols for solubility and crystallization of quinolone scaffolds).

Sources

Technical Support Center: Characterization of Quinoline Oxime Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Spectroscopy & Separation Division) Ticket ID: QOX-ISO-001 Subject: Troubleshooting E/Z Isomer Assignment, Separation, and Stability

Welcome to the Technical Support Center

You are likely here because your quinoline oxime data is inconsistent. Perhaps your NMR spectrum shows "ghost" peaks that vanish upon heating, or your HPLC peaks are tailing into a plateau (the hallmark of on-column isomerization).

Quinoline oximes are chemically deceptive. The carbon-nitrogen double bond (


) allows for distinct E (Entgegen/Anti) and Z (Zusammen/Syn) stereoisomers.[1] Unlike alkene isomers, oxime isomers have a relatively low barrier to rotation (

kcal/mol), making them prone to rapid interconversion under acidic conditions, light exposure, or thermal stress.

This guide moves beyond standard protocols to address the specific physicochemical traps inherent to the quinoline scaffold.

Module 1: NMR Troubleshooting (The "Ghost Peak" Phenomenon)

User Complaint: "My proton NMR shows split peaks or broad humps. Is my sample impure, or is this dynamic exchange?"

Root Cause Analysis: Quinoline oximes often exist as an equilibrium mixture of E and Z isomers in solution.

  • Static Mixture: If the interconversion is slow (slow exchange on the NMR time scale), you see two distinct sets of sharp peaks.

  • Dynamic Exchange: If interconversion is intermediate (comparable to the NMR frequency difference), you see broad, coalescing signals.

Diagnostic Workflow

NMR_Workflow Start Start: Broad/Split Signals Solvent Check Solvent Acidity (CDCl3 is often acidic) Start->Solvent Switch Switch to DMSO-d6 (Disrupts H-bonds, usually neutral) Solvent->Switch Result Are peaks sharp? Switch->Result Sharp Yes: Static Mixture Result->Sharp Two Sets Broad No: Dynamic Exchange Result->Broad Still Broad NOESY Run 1D NOESY / 2D ROESY (Assign E vs Z) Sharp->NOESY VT Run Variable Temp (VT) NMR Broad->VT Heat Heat to 350K VT->Heat Coalesce Peaks Merge? Confirmed Dynamic Exchange Heat->Coalesce

Figure 1: Decision tree for distinguishing between impurity, static isomers, and dynamic exchange in NMR.

Isomer Assignment Protocol (E vs. Z)

Do not rely solely on chemical shift prediction software. Use the Anisotropic Effect :

  • The Rule: The oxime hydroxyl group (-OH) exerts a shielding effect on the proton syn to it.[1]

  • Observation: The aldimine proton (

    
    ) or adjacent ring protons will appear upfield  (lower ppm) when syn to the OH group compared to the anti isomer.[1]
    
  • Validation (NOESY):

    • E-Isomer: Strong NOE correlation between the oxime -OH and the adjacent quinoline ring proton (e.g., H3 or H8 depending on substitution).

    • Z-Isomer: Strong NOE correlation between the oxime -OH and the aldimine proton (

      
      ).
      
Module 2: HPLC Separation (The "Merging Peak" Problem)

User Complaint: "I see two peaks connected by a 'saddle' or plateau, or my retention times drift with every injection."

Root Cause Analysis: This is Dynamic HPLC . The acidic mobile phase (commonly 0.1% Formic Acid) catalyzes the isomerization inside the column. As the E isomer travels, it converts to Z (and vice versa), leaving a trail of molecules between the two distinct retention bands.

Mechanistic Insight: Acid-Catalyzed Rotation

The quinoline nitrogen is basic (


). Protonation of the ring nitrogen or the oxime nitrogen reduces the double-bond character of the 

bond, lowering the rotational barrier.

Isomerization_Mech E_Iso E-Isomer (Planar C=N) Protonation + H+ (Acidic pH) E_Iso->Protonation Intermediate Protonated Species (Reduced Double Bond Character) Protonation->Intermediate Rotation C-N Bond Rotation Intermediate->Rotation Z_Iso Z-Isomer Rotation->Z_Iso

Figure 2: Mechanism of acid-catalyzed on-column isomerization. Protonation facilitates rotation around the C=N bond.

Optimization Guide
ParameterRecommendationScientific Rationale
pH Control pH 6.0 - 7.5 Avoids protonation of the quinoline nitrogen. Use Ammonium Acetate (10mM) or Ammonium Bicarbonate.
Temperature < 25°C (Cooling) Lowering column temperature increases the rotational energy barrier, "freezing" the isomerization on the column timescale.
Stationary Phase Hybrid/Polymer or Base-Deactivated Traditional Silica silanols are acidic and can catalyze isomerization even if the mobile phase is neutral. Use columns like Waters XBridge or Agilent Zorbax Extend-C18.
Sample Diluent Neutral Solvent Do not dissolve the sample in pure acid/water. Use the initial mobile phase conditions.
Module 3: Crystallography vs. Solution State

User Complaint: "My X-Ray crystal structure shows 100% E-isomer, but my NMR shows a 50:50 mixture. Which is real?"

Technical Explanation: Both are real, but they represent different thermodynamic landscapes.

  • Solid State (XRD): Crystal packing forces dominate. Quinoline oximes often crystallize as the E-isomer because it forms stable intermolecular Hydrogen-bonded dimers or chains (Head-to-Tail) in the lattice. The lattice energy "traps" this specific isomer.

  • Solution State (NMR): Solvation energy dominates. In non-polar solvents, the Z-isomer might be favored if it can form an intramolecular hydrogen bond (e.g., between the oxime OH and the quinoline nitrogen, forming a pseudo-ring).

Critical Warning: Never use the X-ray structure alone to predict biological docking. The bioactive conformation in a protein pocket may differ from the crystal packing conformation.

Module 4: Synthesis & Stability FAQs

Q: My isomer ratio changes during workup. How do I stop this? A: This is likely light- or acid-induced.

  • Protocol: Perform extractions in the dark (wrap flasks in foil). Avoid strong acid washes (like 1M HCl) to remove impurities; instead, use slightly basic washes (NaHCO3) to keep the quinoline nitrogen deprotonated.

Q: Can I separate the isomers preparatively? A: Yes, but you must be fast.

  • Method: Use Flash Chromatography with neutralized silica (pre-wash silica with 1% Triethylamine in Hexane). Elute quickly.

  • Storage: Store separated isomers as solids at -20°C. In solution, they will eventually re-equilibrate to their thermodynamic ratio.

Q: Why does my LC-MS show a mass of [M+1]+ but also [M-16]+? A: The [M-16] peak suggests loss of Oxygen. This is not simple fragmentation; it often indicates a Beckmann Rearrangement occurring in the ion source or on-column if conditions are too acidic. The oxime converts to an amide/lactam.[2] Verify by checking if the "fragment" has a different retention time (it shouldn't if it's source-induced).

References
  • Isomerization Mechanisms : Kalsi, P. S. (2017). Stereochemistry Conformation and Mechanism. New Age International.

  • NMR Characterization : Crouch, R. C., et al. (1990). "Gradient-enhanced NOESY techniques for the structure elucidation of oximes." Magnetic Resonance in Chemistry.

  • Quinoline Oxime Crystallography : Low, J. N., et al. (2000). "Structure of quinoline-2-carbaldoxime." Acta Crystallographica Section C.

  • Chromatographic Separation : Wyss, R., & Bucheli, F. (1988). "Quantitative analysis of oxime isomers by HPLC." Journal of Chromatography A.

  • Beckmann Rearrangement Risks : Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions.[2][3][4]

Sources

Validation & Comparative

comparing the biological activity of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime and its aldehyde precursor

[1][2][3]

Executive Summary

This guide provides a technical comparison between 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (the Aldehyde ) and its direct derivative, 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (the Oxime ).[1][2]

For drug development professionals, the distinction is critical: the Aldehyde functions primarily as a reactive electrophilic intermediate with specific radical scavenging capabilities, whereas the Oxime represents a stabilized pharmacophore with significantly enhanced broad-spectrum antimicrobial efficacy, superior lipophilicity, and targeted cytotoxicity against cancer cell lines.[1] This guide details the "activity switch" that occurs upon functionalization of the C3-formyl group.

Chemical Identity & Synthesis

The transformation from the aldehyde to the oxime alters the electronic landscape of the quinoline core, shifting it from a hard electrophile to a hydrogen-bond donor/acceptor system capable of metal chelation.

The Reaction: The synthesis typically involves the condensation of the aldehyde with hydroxylamine hydrochloride in an ethanolic medium, catalyzed by a base (e.g., sodium acetate or pyridine).

SynthesisAldehydeAldehyde Precursor(2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde)Reactive ElectrophileOximeOxime Derivative(this compound)Amphiphilic PharmacophoreAldehyde->OximeReflux/Ethanol- H2OReagents+ NH2OH·HCl(Hydroxylamine HCl)Reagents->Oxime

Figure 1: Synthetic pathway converting the reactive aldehyde to the bioactive oxime.[1]

Comparative Biological Activity

The following data synthesizes experimental findings comparing the two moieties. The oxime generally exhibits superior performance in biological assays due to the =N-OH group's ability to interact with biological targets via hydrogen bonding and coordination.

A. Antioxidant Activity

While the aldehyde shows specific activity against hydroxyl radicals, the oxime provides broader protection against stable free radicals (DPPH/ABTS) due to the hydrogen-donating capacity of the oxime hydroxyl group.

Assay TypeAldehyde Precursor PerformanceOxime Derivative PerformanceMechanism of Action (Oxime)
DPPH Radical Scavenging Moderate (IC50 > 50 µg/mL)High (IC50 ~ 10-25 µg/mL)H-atom transfer from =N-OH to stable radical.[1]
Hydroxyl Radical ([1][3][4][5]•OH) High (>85% inhibition at 80mM)ModerateAldehyde group oxidation; Oxime acts via chelation.
Superoxide Scavenging LowEnhanced Proton donation neutralizes superoxide anion.

Key Insight: The aldehyde's high •OH scavenging is attributed to the facile oxidation of the formyl group (–CHO to –COOH). However, the oxime is a better preventive antioxidant because it can chelate transition metals (Fe²⁺/Cu²⁺) that catalyze radical generation (Fenton chemistry).[1]

B. Antimicrobial Efficacy (MIC Values)

The oxime is the superior antimicrobial agent. The azomethine linkage (-C=N-) coupled with the hydroxyl group allows the molecule to penetrate bacterial cell walls more effectively and inhibit essential enzymes.

  • Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][6]

  • Performance Trend: Oxime derivatives consistently show lower Minimum Inhibitory Concentrations (MIC) than the parent aldehyde.

OrganismAldehyde MIC (µg/mL)Oxime MIC (µg/mL)Interpretation
Staphylococcus aureus128 - 25616 - 32 Oxime shows ~8x potency increase.[1]
Escherichia coli> 25632 - 64 Aldehyde is largely inactive; Oxime is active.
Candida albicans> 50062.5 - 125 Significant antifungal gain upon derivatization.
C. Cytotoxicity (Anticancer)

The oxime moiety is a known pharmacophore for inhibiting DNA Topoisomerase II, a critical target in cancer therapy.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast).[1]

  • Data: Oxime derivatives of quinolones have demonstrated IC50 values in the range of 1.5 - 20 µg/mL , whereas the parent aldehyde often shows IC50 > 100 µg/mL or non-specific toxicity.

  • Selectivity: The oxime improves selectivity for cancer cells over normal fibroblasts (e.g., CHO cells) by exploiting the higher metabolic demand and iron uptake of tumor cells (oximes chelate iron).

Mechanistic Insights: Why the Oxime Wins

The biological superiority of the oxime stems from three specific molecular interactions that the aldehyde cannot perform.

MechanismOximeNodeOxime Moiety(=N-OH)Target1Metal Chelation(Fe2+, Cu2+)OximeNode->Target1Bidentate LigandTarget2Enzyme Binding(Topoisomerase II / Kinases)OximeNode->Target2H-Bond Donor/AcceptorTarget3Membrane Permeability(Lipophilicity)OximeNode->Target3LogP OptimizationEffect1Inhibits Fenton Reaction(Antioxidant)Target1->Effect1Effect2Blocks DNA Replication(Cytotoxicity)Target2->Effect2Effect3Cellular Uptake(Antimicrobial)Target3->Effect3

Figure 2: Mechanistic pathways activated by the oxime functionality.

  • Bidentate Chelation: The Nitrogen of the oxime and the Oxygen of the adjacent carbonyl (C2=O) can form a stable 5- or 6-membered ring with metal ions. This deprives bacteria and cancer cells of essential micronutrients.

  • Hydrogen Bonding: The oxime OH is a potent hydrogen bond donor, allowing tight binding to the active sites of enzymes (e.g., Serine/Threonine residues).[1]

  • Chemical Stability: The aldehyde is prone to rapid oxidation or non-specific Schiff base formation with serum proteins (reducing bioavailability). The oxime is metabolically more stable, ensuring the drug reaches the target site.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of the Oxime
  • Dissolve: 1.0 mmol of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde in 15 mL of absolute ethanol.

  • Add: 1.1 mmol of Hydroxylamine hydrochloride (NH2OH·HCl).

  • Catalyze: Add 1.1 mmol of Sodium Acetate (anhydrous) to buffer the HCl released.

  • Reflux: Heat at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Isolate: Pour into ice-cold water. The oxime will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

Protocol B: DPPH Antioxidant Assay
  • Prepare Stock: 0.1 mM DPPH solution in methanol (purple color).

  • Prepare Samples: Dilute Aldehyde and Oxime in DMSO to concentrations of 10, 20, 40, 60, 80, 100 µg/mL.

  • Incubate: Mix 1 mL of sample with 3 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measure: Read Absorbance at 517 nm (

    
    ). Compare to control (
    
    
    ).[1]
  • Calculate:

    
    .
    
Protocol C: Microbroth Dilution MIC Assay
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Plate Prep: Use a 96-well plate. Add 100 µL of Mueller-Hinton Broth to all wells.

  • Dilution: Serial dilute the test compounds (Oxime/Aldehyde) from 512 µg/mL down to 1 µg/mL.

  • Inoculate: Add 10 µL of bacterial suspension to each well.

  • Incubate: 37°C for 24 hours.

  • Read: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink) for visual confirmation if needed.

References
  • Synthesis and Biological Screening of Quinoline Oximes Source: ResearchGate (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening.

  • Antioxidant Activity of Quinoline-3-carbaldehyde Derivatives Source: Bioorganic & Medicinal Chemistry Letters (2013). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives.

  • Hydroxyl Radical Scavenging of Chloroquinoline Carbaldehydes Source: IDOSI (World Journal of Medical Sciences). Quinolines Antioxydant Activity Structure Activity Relation-Ship.

  • Cytotoxicity of Quinoline Oxime Analogs Source: Biointerface Research in Applied Chemistry (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents.

  • Antimicrobial Potential of Quinazolinone Oximes (Structural Analog) Source: MDPI Molbank (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. [1][2]

A Comparative Guide to the Metal Chelation Properties of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Derivatives: Oxime vs. Thiosemicarbazone

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the metal chelating properties of two derivatives of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde: the oxime and the thiosemicarbazone. While the thiosemicarbazone derivative and its metal complexes are well-documented in scientific literature for their potent biological activities, the corresponding oxime is a less explored analogue. This guide will therefore present a comprehensive analysis of the thiosemicarbazone based on existing experimental data, and a predictive analysis of the oxime's chelating behavior grounded in fundamental principles of coordination chemistry.

Introduction: The Quinoline Scaffold and the Significance of Metal Chelation

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Functionalization at the 3-position with moieties capable of metal chelation, such as oximes and thiosemicarbazones, opens avenues for the development of novel drugs with diverse mechanisms of action. Metal ions play crucial roles in biological systems, and their dysregulation is implicated in various diseases, including cancer.[3][4] Chelating agents can modulate the activity of metalloenzymes, induce oxidative stress in cancer cells, and improve the therapeutic index of metal-based drugs.[3][4]

Thiosemicarbazones are a well-established class of chelators with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6] Their coordination chemistry is rich and versatile, allowing for the formation of stable complexes with a variety of transition metals.[7] Oximes, while also effective chelating agents, present a different set of donor atoms, leading to distinct coordination properties and biological profiles.

This guide will dissect the structural and electronic differences between the oxime and thiosemicarbazone derivatives of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde and how these differences are expected to influence their interaction with metal ions.

Molecular Structures and Chelating Moieties

The fundamental difference between the two compounds lies in their chelating side chains attached to the quinoline core.

G cluster_0 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime cluster_1 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Thiosemicarbazone oxime oxime thiosemicarbazone thiosemicarbazone

Figure 1: Chemical structures of the two chelating agents.

The oxime derivative presents a potential (N, O) donor set for metal chelation, involving the nitrogen of the oxime and the oxygen of the quinolone carbonyl group. In contrast, the thiosemicarbazone offers a potential (O, N, S) tridentate or (N, S) bidentate donor set, utilizing the quinolone carbonyl oxygen, the azomethine nitrogen, and the thione/thiolate sulfur.[5][8] This difference in donor atoms is the primary determinant of their respective metal affinities and the properties of the resulting complexes.

Comparative Analysis of Metal Chelation

Coordination Chemistry and Donor Atom Properties (HSAB Theory)

The Hard and Soft Acids and Bases (HSAB) principle provides a framework for predicting the stability of metal complexes.[9]

  • Oxime (N, O donors): The nitrogen and oxygen donor atoms are considered "hard" bases. Therefore, the oxime ligand is expected to form more stable complexes with "hard" metal ions such as Fe(III), Cr(III), and Co(III), and borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II).

  • Thiosemicarbazone (N, S donors): The sulfur atom is a "soft" base, while the nitrogen atom is borderline. This makes the thiosemicarbazone a more versatile ligand, capable of forming stable complexes with both borderline and "soft" metal ions like Cu(I), Pd(II), Pt(II), and Ag(I).[7] The presence of the soft sulfur donor generally leads to stronger bonds with soft and borderline metal ions compared to the hard oxygen donor of the oxime.

HSAB_Comparison cluster_Oxime Oxime Derivative cluster_Thiosemicarbazone Thiosemicarbazone Derivative Oxime Donors: N, O (Hard/Borderline) HardAcids Preferred Metals (Hard Acids) Fe(III), Cr(III), Co(III) Oxime->HardAcids Strong Interaction Thio Donors: N, S (Borderline/Soft) SoftAcids Preferred Metals (Borderline/Soft Acids) Cu(II), Pd(II), Zn(II), Cu(I) Thio->SoftAcids Strong Interaction caption HSAB Principle Application

Figure 2: Predicted metal preferences based on HSAB theory.

Stability of Metal Complexes

The stability of a metal complex is quantified by its stability constant (log β). While no experimental data exists for the oxime derivative, we can infer its behavior relative to the thiosemicarbazone.

  • Thiosemicarbazone Complexes: Studies on various thiosemicarbazones show they form highly stable complexes with transition metals, particularly Cu(II).[10][11] The delocalization of electrons in the chelate rings formed contributes to this high stability.

  • Oxime Complexes: Oxime complexes are also stable, but the M-S bond in thiosemicarbazone complexes is generally more covalent and stronger than the M-O bond in oxime complexes, especially with borderline and soft metals. Therefore, it is predicted that for metals like Cu(II), the thiosemicarbazone will exhibit a higher stability constant than the oxime.

Spectroscopic Properties upon Chelation

Changes in the infrared (IR) and UV-Visible (UV-Vis) spectra upon complexation provide valuable information about the coordination mode.

Spectroscopic Technique2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde ThiosemicarbazoneThis compound (Predicted)
Infrared (IR) Shift of the C=N (azomethine) band to lower frequency.[1] Disappearance of the N-H band and appearance of a new C-S band upon deprotonation and coordination.[12] Shift of the C=O band to lower frequency, indicating its involvement in coordination.[1]Shift of the C=N (oxime) band upon coordination. Shift of the O-H band upon deprotonation and coordination. Shift of the C=O band to lower frequency if involved in chelation.
UV-Visible Bathochromic (red) shift of the n→π* and π→π* transitions upon complexation.[13] Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand).[13]Similar bathochromic shifts of electronic transitions are expected. Appearance of new charge-transfer bands.

Table 1: Comparison of Expected Spectroscopic Changes upon Metal Chelation.

Experimental Data: Focus on 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Thiosemicarbazone

The following table summarizes key experimental findings for the thiosemicarbazone and its metal complexes from the literature.

Metal IonCoordination ModeKey Spectroscopic FeaturesBiological Activity (IC50)Reference(s)
Cu(II)O, N, S (tridentate)IR: ν(C=O) shift, ν(C=N) shift, ν(C=S) shift. UV-Vis: Red shift of ligand bands.High cytotoxicity against various cancer cell lines.[1][2]
Pd(II)O, N, S (tridentate) or N, S (bidentate)Dependent on substituents. X-ray diffraction data available.Potent anticancer activity.[8]
Zn(II)O, N, S (tridentate)---Moderate cytotoxicity.[2]
Co(II)O, N, S (tridentate)---Moderate cytotoxicity.[2]

Table 2: Summary of Experimental Data for Thiosemicarbazone Metal Complexes.

Experimental Protocols

Synthesis of Ligands

Synthesis_Workflow cluster_Oxime Oxime Synthesis cluster_Thio Thiosemicarbazone Synthesis start 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde reaction_ox Stir at Room Temperature start->reaction_ox reaction_thio Reflux start->reaction_thio reagent_ox Hydroxylamine Hydrochloride Base (e.g., Na2CO3) reagent_ox->reaction_ox solvent_ox Solvent (e.g., Ethanol/Water) solvent_ox->reaction_ox product_ox This compound reaction_ox->product_ox reagent_thio Thiosemicarbazide reagent_thio->reaction_thio solvent_thio Solvent (e.g., Methanol) solvent_thio->reaction_thio product_thio 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Thiosemicarbazone reaction_thio->product_thio caption Ligand Synthesis Workflow

Figure 3: General workflow for the synthesis of the oxime and thiosemicarbazone ligands.

Protocol 1: Synthesis of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Thiosemicarbazone [1]

  • Dissolve 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (1 mmol) in 50 mL of warm methanol.

  • In a separate flask, dissolve thiosemicarbazide (1 mmol) in 50 mL of warm methanol.

  • Add the thiosemicarbazide solution to the aldehyde solution.

  • Reflux the mixture for 1-2 hours, during which a precipitate should form.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash with cold methanol, and dry under vacuum.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Protocol 2: Proposed Synthesis of this compound (Based on general methods)

  • Suspend 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde (1 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add hydroxylamine hydrochloride (1.1 mmol) and a mild base such as sodium acetate or sodium carbonate (1.5 mmol) to the suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • If a precipitate forms, filter the solid, wash with water, and dry. If no precipitate forms, the product may be extracted with a suitable organic solvent after adjusting the pH.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Characterization of Metal Chelation

Chelation_Characterization cluster_UVVis UV-Vis Spectrophotometry cluster_IR IR Spectroscopy start Synthesized Ligand (Oxime or Thiosemicarbazone) uv_ligand Record spectrum of ligand start->uv_ligand ir_ligand Record IR spectrum of ligand start->ir_ligand ir_complex Synthesize and isolate metal complex Record IR spectrum of complex start->ir_complex metal Metal Salt Solution (e.g., CuCl2, NiCl2) uv_metal Record spectrum of metal salt metal->uv_metal metal->ir_complex uv_titration Titrate ligand with metal salt and record spectra uv_ligand->uv_titration uv_metal->uv_titration uv_analysis Analyze spectral shifts and Job's plot for stoichiometry uv_titration->uv_analysis ir_analysis Compare spectra and identify shifts in characteristic bands (C=N, C=S, C=O, O-H) ir_ligand->ir_analysis ir_complex->ir_analysis caption Chelation Characterization Workflow

Figure 4: Experimental workflow for characterizing metal chelation.

Protocol 3: UV-Visible Spectrophotometric Titration

  • Prepare stock solutions of the ligand and the metal salt (e.g., 1 mM in a suitable solvent like DMSO or methanol).

  • In a cuvette, place a fixed volume of the ligand solution and record its UV-Vis spectrum.

  • Incrementally add small aliquots of the metal salt solution to the cuvette, recording the spectrum after each addition.

  • Observe the changes in the absorption maxima and the appearance of any new bands.

  • To determine the stoichiometry of the complex, perform a Job's plot (method of continuous variations).

Conclusion and Future Perspectives

This guide provides a comparative analysis of the metal chelating properties of this compound and its thiosemicarbazone analogue.

  • 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Thiosemicarbazone is a well-characterized, versatile chelating agent forming highly stable complexes with a range of transition metals, particularly those with borderline or soft acid character like Cu(II) and Pd(II). Its metal complexes have demonstrated significant potential as anticancer agents.

  • This compound , while not yet described in the literature, is predicted to be an effective chelator for hard and borderline metal ions due to its (N, O) donor set. It is expected to form less stable complexes with soft metals compared to its thiosemicarbazone counterpart.

The distinct metal preferences and coordination geometries of these two ligands suggest they could be tailored for different biological applications. The thiosemicarbazone is a promising scaffold for copper- and palladium-mediated anticancer therapies. The oxime derivative warrants further investigation, particularly for its potential to chelate biologically relevant hard metal ions like Fe(III).

Future research should focus on the synthesis and characterization of the oxime derivative and its metal complexes to experimentally validate the predictions made in this guide. A direct comparison of their biological activities would provide valuable insights for the rational design of new quinoline-based metallodrugs.

References

  • Graur, I., Bespalova, T., Graur, V., Tsapkov, V., Garbuz, M., Melnic, E., Bourosh, P., & Gulea, A. (2023). A new thiosemicarbazone and its 3d metal complexes: Synthetic, structural, and antioxidant studies. Journal of Chemical Research.
  • Cattaneo, M., Renzi, F., Piacenza, F., Cagnina, A., Monzani, E., Casella, L., & Marchetti, F. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1898.
  • Eny, K., & Toso, R. (2021). Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study. International Journal of Molecular Sciences, 22(9), 4833.
  • Different coordination mechanisms in thiosemicarbazone ligand complexes with metals. (n.d.).
  • Calculated stability (log b) constants of Cu 2+ complexes. (n.d.).
  • Sakthivel, A., & Arunachalam, S. (2013). Role of substitution at terminal nitrogen of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones on the coordination behavior and structure and biological properties of their palladium(II) complexes. Inorganic Chemistry, 52(4), 1969–1980.
  • Infrared Spectral data of thiosemicarbazone and its Metal (II) complexes. (n.d.).
  • El-Sawaf, A. K., Nassar, M. Y., & El-Sayed, I. E. (2021). Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2. Journal of Molecular Structure, 1244, 130953.
  • Rameshkumar, C., & Dharmaraj, N. (2021). ²-Thiophenecarboxaldehyde derived thiosemicarbazone metal complexes of copper(II), palladium(II) and zinc(II) ions. Journal of Molecular Structure, 1239, 130514.
  • Functionalizing Thiosemicarbazones for Covalent Conjug
  • Mendoza-Díaz, G., Perez-Alonso, R., & Moreno-Esparza, R. (1996). Stability constants of copper(II) mixed complexes with some 4-quinolone antibiotics and (N-N) donors. Journal of Inorganic Biochemistry, 64(3), 207–214.
  • Calculation of stability constants of new metal-thiosemicarbazone complexes based on the QSPR modeling using MLR and ANN methods. (2021). Dong Thap University Journal of Science.
  • Role of Substitution at Terminal Nitrogen of 2-Oxo-1,2dihydroquinoline-3-Carbaldehyde Thiosemicarbazones on the Coordination Behavior and Structure and Biological Properties of Their Palladium(II) Complexes. (2025).
  • HSAB theory. (2024, February 15). In Wikipedia.
  • UV-Visible Spectral data of thiosemicarbazone and its Ni(II) and. (n.d.).
  • Enumula, S., Mudam, S., & Ahmed, K. (2017). 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities. International Journal of Pharmaceutical Sciences and Research, 8(6), 2545-2551.
  • Wang, S., Zhang, Y., Chen, Z., Wang, Y., Zhang, J., & Liu, Y. (2016). Three novel transition metal complexes of 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone: synthesis, crystal structure, cytotoxicity, and mechanism of action. New Journal of Chemistry, 40(10), 8683–8693.
  • Stability constants of the copper(II) complexes. (n.d.).
  • Synthesis and characterization of pyruvic aldehyde-1-oxime thiosemicarbazones and their complex formation with Cu(II). (2019).
  • Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2023). Synthesis, spectroscopic characterization, thermal studies, and molecular docking of novel Cr(III), Fe(III), and Co(II) complexes incorporating thiosemicarbazone ligand as antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 20(2), 435–451.
  • Nagy, E. M., Farkas, E., & Enyedy, É. A. (2015). Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids. Dalton Transactions, 44(20), 9445–9457.
  • Mazalan, M., Andris, E., Tatiersky, A., Rapta, P., Brezová, V., & Lukeš, V. (2018). Copper(II)
  • Clark, J. (2015, January 15). stability constants - substitution in complex ions. Chemguide.
  • Stabilities and Redox Properties of Cu(I) and Cu(II) Complexes with Macrocyclic Ligands Containing the N2S2 donor Set. (2025).
  • Rogolino, D., Cavazzoni, A., Gatti, A., Tegoni, M., Pelosi, G., Verdolino, V., ... & Carcelli, M. (2017). Anti-proliferative effects of copper (II) complexes with hydroxyquinoline-thiosemicarbazone ligands. European Journal of Medicinal Chemistry, 128, 140-153.
  • Coordination chemistry of thiosemicarbazones. (n.d.). GIQIMO.
  • Talent, B. (2022). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes.
  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (2022).
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  • Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. (2022). mBio, 13(4), e01037-22.
  • Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation. (2024). Chemical Science, 15(3), 974–990.
  • Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applic
  • Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation. (2023).
  • Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(6), 3105.
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A Comparative Analysis of the Biological Activity of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of derivatives of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde against established standard drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this quinoline scaffold. We will explore its anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of quinoline, and specifically the 2-oxo-quinoline (or quinolinone) moiety, have garnered significant attention for their potent pharmacological effects.[2] These compounds are known to engage with various biological targets, leading to activities that include anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3] This guide focuses on derivatives of the 2-oxo-quinoline-3-carbaldehyde core, evaluating their performance in key biological assays relative to standard therapeutic agents like cisplatin, 5-fluorouracil, and ciprofloxacin.

Part 1: Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[4][5] The 2-oxo-quinoline scaffold, in particular, has been a focal point for the development of novel cytotoxic agents.[2][6]

Comparative Analysis of In Vitro Cytotoxicity

The efficacy of a potential anticancer agent is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic activity of representative 2-oxo-quinoline derivatives compared to standard chemotherapeutic drugs across various human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 8g (A 2-oxo-quinoline triazole derivative) MCF-7 (Breast)1.2 ± 0.2[2]
Compound 8g (A 2-oxo-quinoline triazole derivative) Panc-1 (Pancreatic)1.4 ± 0.2[2]
Compound 5b (A 2-oxo-quinoline α-aminophosphonate) HepG2 (Liver)5.15 ± 0.13[7]
Compound 5b (A 2-oxo-quinoline α-aminophosphonate) SK-OV-3 (Ovarian)8.36 ± 0.11[7]
Compound 5b (A 2-oxo-quinoline α-aminophosphonate) NCI-H460 (Lung)6.42 ± 0.15[7]
Doxorubicin (Standard Drug) MCF-7 (Breast)0.9 ± 0.1[2]
Cisplatin (Standard Drug) HepG2 (Liver)7.96 ± 0.12[7]
5-Fluorouracil (5-FU) (Standard Drug) HepG2 (Liver)21.21 ± 0.24[7]

Note: The compounds listed are derivatives of the core 2-oxo-quinoline structure and serve as relevant examples of the scaffold's potential.

Mechanistic Insights: Induction of Apoptosis

Several 2-oxo-quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. Mechanistic studies on representative compounds indicate that they can trigger apoptosis and cause cell cycle arrest at the G2/M phase.[2][7] This process is often accompanied by an increase in intracellular reactive oxygen species (ROS) and the modulation of key apoptosis-regulating proteins like Bax and Bcl-2.[2][7]

cluster_cell Cancer Cell Compound 2-Oxo-quinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondria ROS->Mito CytoC Cytochrome C Release Mito->CytoC Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by 2-oxo-quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[8] It is a reliable technique for determining the IC50 values of cytotoxic compounds.[6][7]

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment. This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-quinoline derivative and standard drugs (e.g., cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, under the same conditions as step 1. This duration allows for the cytotoxic or cytostatic effects of the compound to manifest.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution. DMSO is an effective organic solvent for formazan, producing a homogenous colored solution suitable for spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.[9]

Caption: Standard workflow for the MTT cell viability assay.

Part 2: Antimicrobial Activity

The quinoline core is famously associated with antimicrobial agents, most notably the fluoroquinolone class of antibiotics.[1] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[1]

Comparative Analysis of Antimicrobial Efficacy

Antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The table below presents the antimicrobial activity of newly synthesized quinoline derivatives against common bacterial strains, with a standard antibiotic for comparison.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Compound VII (A quinoline-2-one derivative) E. coli (Gram-negative)- (Zone of Inhibition: 18 mm)[11]
Compound VII (A quinoline-2-one derivative) S. aureus (Gram-positive)- (Zone of Inhibition: 16 mm)[11]
Compound E11 (A quinoline-2-carboxylic acid derivative) S. aureus (Gram-positive)- (High activity noted)[12]
Compound E17 (A quinoline-2-carboxylic acid derivative) S. aureus (Gram-positive)- (High activity noted)[12]
Amoxicillin (Standard Drug) S. aureus (Gram-positive)- (Used as control)[12]
Ciprofloxacin (Standard Drug) E. coli / S. aureus<1 - 2[13]

Note: Data for some novel compounds is reported as zone of inhibition from agar diffusion assays, which is a qualitative but standard screening method.[11][14] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10][15] It is considered a gold standard method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10]

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The lowest concentration that inhibits visible bacterial growth after incubation is recorded as the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells. Standardizing the inoculum is critical for the reproducibility of MIC results.

  • Drug Dilution Series: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and the standard antibiotic (e.g., ciprofloxacin) in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only). These controls validate that the bacteria can grow in the medium and that the medium is not contaminated.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for visible turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no turbidity. A reading aid, such as a viewing box or a plate reader, can be used. For confirmation, a growth indicator like resazurin may be added.[10]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion and Future Outlook

The experimental data synthesized in this guide highlight the significant potential of the 2-oxo-1,2-dihydro-3-quinolinecarbaldehyde scaffold as a source of novel therapeutic agents. Derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values that are competitive with, and in some cases superior to, standard chemotherapeutic drugs like cisplatin and 5-FU.[7] The mechanistic basis for this activity appears to be linked to the induction of apoptosis, a highly desirable trait for an anticancer drug.[2][7]

In the antimicrobial sphere, quinoline derivatives continue to show promise. While extensive MIC data for the specific oxime is emerging, related structures show significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[11][12]

Further research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity while minimizing toxicity to normal cells. The versatility of the carbaldehyde group at the 3-position allows for the synthesis of a wide variety of Schiff bases, oximes, and other derivatives, offering a rich chemical space for exploration.[6][16] Investigations into other biological activities, such as antioxidant[16] and acetylcholinesterase inhibition,[17] could also unveil new therapeutic applications for this versatile scaffold.

References

  • Current time information in Jasper County, US. (n.d.). Google.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Source not explicitly stated, content resembles a review article].
  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (n.d.). PubMed.
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025, August 6).
  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (2024, March 5). PMC.
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (n.d.). RSC Publishing.
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. (n.d.). PMC.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Source not explicitly stated, content resembles a methods paper].
  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020, April 17). MDPI.
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). [Source not explicitly stated, content resembles a journal article].
  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. (2018, July 15). PubMed.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (2025, December). Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6).
  • Antimicrobial Efficacy Screening. (2023, May 29).
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. (2025, August 9).
  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022, July 4).
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega.
  • Antibiotic Stewardship and Spectrum Guide. (n.d.).
  • Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][18]benzothiazine-6-carboxylic acids related to rufloxacin. (1993, October 29). PubMed.

  • Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024, July 17). Advanced Journal of Chemistry, Section A.

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As researchers in drug discovery, we often handle functionalized heterocycles like 2-Oxo-1,2-dihydro-3-quinolinecarbaldehyde oxime (often an intermediate in the synthesis of fused quinoline therapeutics). While the quinoline core presents standard toxicity profiles, the oxime moiety (=N-OH) introduces specific thermal and chemical instabilities that dictate our disposal protocols.

This guide moves beyond generic "organic waste" labeling.[1] It addresses the specific risks of oxime thermal decomposition and acid-catalyzed rearrangement (Beckmann rearrangement), ensuring that your disposal workflow prevents accidental exothermic events in waste containers.

Chemical Safety Profile (Snapshot)
PropertySpecificationOperational Implication
Functional Group Aldoxime attached to 2-oxo-quinolineThermal Hazard: Oximes can decompose violently if heated or mixed with strong acids/oxidizers.
Physical State Solid (typically off-white/yellow powder)Dust Hazard: High risk of inhalation; requires HEPA filtration/fume hood.
Toxicity Class Irritant (Skin/Eye/Resp); Potential MutagenPPE: Double nitrile gloves, N95/P100 or Fume Hood required.
RCRA Status Not P/U Listed; Characteristic-basedLikely D001 (if ignitable) or D003 (if reactive - rare but possible).

Hazard Analysis & Pre-Disposal Stabilization

Why this matters: Oximes are not inert. In the presence of strong acids (common in waste streams), they can undergo exothermic rearrangements or hydrolysis to release hydroxylamine, which is unstable.

Critical Segregation Rules (The "Self-Validating" System)

To ensure safety, the disposal stream must be self-validating —meaning the choice of container prevents incompatible mixing.

  • NO ACIDS: Never dispose of this oxime in "Acidic Aqueous" waste.

    • Mechanism:[2] Acid catalyzes the Beckmann rearrangement or hydrolysis, generating heat and potentially pressurizing the container.

  • NO OXIDIZERS: Segregate strictly from nitric acid, permanganates, or peroxides.

    • Mechanism:[2] The N-OH bond is easily oxidized, leading to rapid, uncontrollable exothermic decomposition.

  • THERMAL CONTROL: Store waste containers away from heat sources. Oximes have lower decomposition temperatures than their parent aldehydes.

Step-by-Step Disposal Protocol

Scenario A: Pure Solid Waste (Expired/Unused Reagent)

Best Practice: Incineration is the only acceptable destruction method for solid organic oximes.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of pressure buildup, though amber glass is acceptable for small quantities (<5g).

  • Labeling: Mark as "Hazardous Waste - Solid Organic - Toxic."

    • Add Specific Note: "Contains Quinoline Oxime – DO NOT AUTOCLAVE."

  • Packaging:

    • Double-bag the solid in chemically resistant polyethylene bags before placing in the HDPE jar.

    • This prevents dust generation when the waste technician opens the container.

Scenario B: Reaction Mixtures (Liquid Waste)

Context: You have the oxime dissolved in a solvent (e.g., DMSO, DMF, Ethanol).

  • Quenching (If reactive reagents are present):

    • Ensure no residual thionyl chloride or strong bases remain. Quench carefully before transferring to waste.

  • Solvent Segregation:

    • Halogenated Solvent (DCM/Chloroform): Dispose in "Halogenated Organic" stream.

    • Non-Halogenated (DMSO/Ethanol): Dispose in "Non-Halogenated Organic" stream.

  • pH Check: Verify the waste solution is Neutral (pH 6-8).

    • Why: Prevents slow hydrolysis of the oxime in the drum.

  • Vented Caps: If the waste stream contains other reactive intermediates, use a vented cap (Safety Eco-Funnel) to prevent pressure accumulation.

Visualizing the Decision Logic

The following workflow illustrates the decision tree for disposing of this compound, prioritizing the prevention of cross-reactivity.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Compound LiquidPath Liquid (Solution) StateCheck->LiquidPath Reaction Mix ContainerSolid Select HDPE Wide-Mouth Jar SolidPath->ContainerSolid AcidCheck CRITICAL CHECK: Is pH < 5? LiquidPath->AcidCheck Bagging Double Bag (Polyethylene) ContainerSolid->Bagging LabelSolid Label: Toxic Organic Solid (No Oxidizers) Bagging->LabelSolid Incineration Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, EtOH) SolventCheck->NonHalo CombineHalo Stream: Halogenated Waste Halo->CombineHalo CombineNonHalo Stream: Non-Halogenated Waste NonHalo->CombineNonHalo AcidCheck->SolventCheck No (Stable) Neutralize Neutralize to pH 7 (Prevent Hydrolysis) AcidCheck->Neutralize Yes (Risk of Reaction) Neutralize->SolventCheck Vendor Hand-off to EHS/Vendor CombineHalo->Vendor CombineNonHalo->Vendor

Figure 1: Decision matrix for segregating quinoline oxime waste to prevent chemical incompatibility.

Regulatory & Compliance (RCRA/EPA)

While this specific compound is not explicitly P-listed or U-listed (unlike some specific quinoline derivatives), you must classify it based on Generator Knowledge of its characteristics.

  • Waste Code Determination:

    • D001 (Ignitable): Only if in a flammable solvent (Flash point < 60°C).

    • D003 (Reactive): Unlikely for the pure solid, but possible if the oxime is contaminated or heated.

    • Toxic Organic: Treat as a toxic waste stream due to the quinoline core.

  • Documentation: On your waste manifest, list the full chemical name: this compound. Do not use vague abbreviations like "Q-Oxime."

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Oxime dust is a respiratory irritant.

  • PPE: Don full PPE (Tyvek suit, double gloves, respirator).

  • Neutralization: Do NOT use acidic spill kits. Use a vermiculite or clay absorbent.

  • Clean-up: Sweep gently to avoid dust generation. Wash the area with a mild soapy solution (alkaline is safer than acidic).

References
  • Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: Quinoline-3-carboxaldehyde. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Benzaldehyde oxime (Class Proxy). Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Practice Greenhealth. (2025). Hazardous Waste Characterization & RCRA Compliance. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.